2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
描述
BenchChem offers high-quality 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
103796-56-1 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14) |
InChI 键 |
RZFVSHCAXBGXHO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1N)C(=O)O |
规范 SMILES |
C1CC2=CC=CC=C2C(C1N)C(=O)O |
同义词 |
1-Naphthoicacid,2-amino-1,2,3,4-tetrahydro-(6CI) |
产品来源 |
United States |
structural properties of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
An In-depth Technical Guide to the Structural Properties of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
Introduction
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a non-proteinogenic, conformationally constrained amino acid. Its rigid bicyclic structure, which combines an aromatic ring with a saturated cyclohexane ring, makes it a valuable scaffold in medicinal chemistry and drug design. The tetrahydronaphthalene framework serves as a bioisostere for various endogenous ligands, and the defined spatial orientation of the amino and carboxylic acid functional groups allows for the synthesis of potent and selective modulators of biological targets. This guide provides a comprehensive overview of the key structural properties of this molecule, offering insights for researchers in drug development and related scientific fields. The structural relationship to the well-studied 2-aminotetralin class of compounds, known for their interactions with neurotransmitter receptors, underscores the potential of this amino acid as a building block for novel therapeutics.[1][2][3]
Molecular Structure and Stereoisomerism
The systematic IUPAC name for this compound is 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The core structure consists of a tetralin moiety with an amino group at the C2 position and a carboxylic acid group at the C1 position.
Chirality and Diastereomers
The molecule possesses two chiral centers at the C1 and C2 carbons, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two pairs of enantiomers. The relative stereochemistry of the amino and carboxylic acid groups determines whether the diastereomer is cis or trans.
-
cis isomers: (1R,2S) and (1S,2R)
-
trans isomers: (1R,2R) and (1S,2S)
The precise stereochemistry is a critical determinant of the molecule's biological activity, as has been extensively demonstrated for related 2-aminotetralin derivatives which show high stereoselectivity in receptor binding.[1]
Basic Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [4][5][6] |
| Molecular Weight | 191.23 g/mol | [4][5][6] |
| Predicted XLogP3 | -1.1 to -1.2 | [4][5] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Conformational Analysis
The conformational flexibility of the 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is largely restricted to the saturated six-membered ring. This ring adopts a half-chair conformation, which minimizes steric strain. The substituents at C1 and C2 can occupy either pseudo-axial or pseudo-equatorial positions.
The relative orientation of the amino and carboxylic acid groups in the cis and trans diastereomers significantly influences the conformational preference and the potential for intramolecular interactions. For instance, in the cis isomer, both substituents can be in a pseudo-axial/pseudo-equatorial or pseudo-equatorial/pseudo-axial arrangement, which may allow for intramolecular hydrogen bonding between the amino and carboxyl groups. In the trans isomer, the substituents will be on opposite sides of the ring, leading to either a di-pseudo-axial or a di-pseudo-equatorial conformation. The di-pseudo-equatorial conformation is generally expected to be more stable due to reduced steric hindrance.
Stereoselective Synthesis and Resolution
The synthesis of specific stereoisomers of 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a key challenge. Stereoselective synthetic routes are essential to access pure diastereomers and enantiomers for pharmacological evaluation. A common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the C1-C2 bond. Alternatively, racemic mixtures can be synthesized and then resolved using techniques such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography.
A plausible synthetic approach could start from a substituted tetralone, followed by the introduction of the amino and carboxyl functionalities through established organic reactions.
Predicted Spectroscopic Properties
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons (4H): Multiplets in the range of 7.0-7.5 ppm. - C1-H (1H): A doublet or doublet of doublets, with its chemical shift influenced by the electronegativity of the carboxyl group and the stereochemistry. - C2-H (1H): A multiplet, with its chemical shift influenced by the amino group. - C3-H₂ and C4-H₂ (4H): Complex multiplets in the aliphatic region. - -NH₂ and -COOH protons: Broad singlets, exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon (-COOH): ~170-185 ppm.[7] - Aromatic carbons: ~125-140 ppm. - C1 and C2: In the range of 40-65 ppm, with their exact shifts depending on the substituents and stereochemistry. - C3 and C4: In the aliphatic region, typically below 40 ppm. |
| IR | - O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹. - N-H stretch (amine): ~3300-3500 cm⁻¹. - C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹.[8] - C=C stretch (aromatic): ~1450-1600 cm⁻¹. |
| Mass Spec. | - Molecular Ion Peak (M⁺): At m/z = 191. - Major Fragmentation: Loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragmentations of the tetralin ring. |
Predicted Physicochemical Properties
The physicochemical properties of 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are crucial for its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Characteristics |
| pKa | - Carboxylic acid (-COOH): Expected to be in the range of 2-3, similar to other alpha-amino acids.[9] - Amine (-NH₃⁺): Expected to be in the range of 9-10.[9] |
| Solubility | The molecule is zwitterionic at physiological pH, which generally confers moderate water solubility. Solubility will be lowest at its isoelectric point and higher in acidic or basic solutions. |
| Lipophilicity (LogP) | The predicted LogP is low, suggesting the compound is relatively hydrophilic.[4][5] However, the lipophilicity will be highly dependent on the pH, with the neutral form being more lipophilic than the zwitterionic form. |
Structural Significance in Medicinal Chemistry
The rigid tetrahydronaphthalene scaffold of this amino acid serves to lock the relative positions of the amino and carboxyl groups, as well as any additional substituents. This conformational constraint is a powerful tool in drug design for several reasons:
-
Increased Receptor Affinity and Selectivity: By pre-organizing the pharmacophoric groups in a conformation that is favorable for binding to a specific receptor, the entropic penalty of binding is reduced, potentially leading to higher affinity. The rigid structure can also prevent binding to off-target receptors, thus improving selectivity.
-
Improved Metabolic Stability: The constrained structure can be less susceptible to metabolic degradation compared to more flexible analogues.
-
Scaffold for Peptidomimetics: Incorporation of this amino acid into peptides can induce specific secondary structures, such as turns or helices, which can be crucial for biological activity.
The 2-aminotetralin substructure is a well-known pharmacophore for various G protein-coupled receptors (GPCRs), including serotonin and adrenergic receptors.[1][2][3][10] The addition of a carboxylic acid group at the C1 position introduces a new vector for interaction with biological targets and can be used to mimic the structure of endogenous ligands or to explore new binding interactions.
Conclusion
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a structurally rich molecule with significant potential as a building block in the design of novel therapeutic agents. Its rigid framework, combined with its stereochemical complexity, offers a versatile platform for the development of conformationally constrained probes and drug candidates. A thorough understanding of its structural properties, including stereoisomerism, conformational preferences, and physicochemical characteristics, is paramount for harnessing its full potential in medicinal chemistry. Future research focusing on the synthesis of stereochemically pure isomers and their biological evaluation will undoubtedly open new avenues in drug discovery.
References
-
PubChem. 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Available from: [Link]
-
PubChem. (+)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. Available from: [Link]
-
PubChem. N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. Available from: [Link]
-
ResearchGate. A Concise Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from Naphthalene-2,3-diol. Available from: [Link]
-
PubMed. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Available from: [Link]
-
ResearchGate. Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. Available from: [Link]
-
PMC. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Available from: [Link]
-
PubChem. 2-Aminotetralin-2-carboxylic acid. Available from: [Link]
-
PMC. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. Available from: [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Fiveable. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
PubChem. 2-Amino-7-[bis-(2-chloro-ethyl)-amino]-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid. Available from: [Link]
-
OERT. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Semantic Scholar. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available from: [Link]
-
figshare. Development of 2‑Aminotetralin-Type Serotonin 5‑HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5‑HT1A, 5‑HT1B, 5‑HT1D, and 5‑HT1F Receptors. Available from: [Link]
-
Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. Available from: [Link]
-
PubChemLite. 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride. Available from: [Link]
- Google Patents. Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
MDPI. Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Available from: [Link]
-
ACS Publications. Potential psychotomimetics. 2-Amino-1,2,3,4-tetrahydronaphthalene analogs. Available from: [Link]
-
EPFL. pKa Data Compiled by R. Williams. Available from: [Link]
Sources
- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | C11H13NO2 | CID 236509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminotetralin-2-carboxylic acid | C11H13NO2 | CID 235533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. fiveable.me [fiveable.me]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. epfl.ch [epfl.ch]
- 10. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Conformationally Constrained Atc Amino Acids in Peptide Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The inherent flexibility of natural peptides often results in poor metabolic stability and a lack of receptor subtype selectivity, severely limiting their clinical translation. To overcome this, the incorporation of conformationally constrained non-canonical amino acids (NCAAs) has become a cornerstone of modern peptidomimetic design. This whitepaper provides an in-depth technical analysis of 2-aminotetralin-2-carboxylic acid (Atc) , a highly constrained cyclic analogue of phenylalanine (Phe) and homophenylalanine (Homophe). By restricting the side-chain dihedral angle ( χ1 ), Atc locks the aromatic pharmacophore into specific spatial orientations, drastically altering receptor pocket binding dynamics. Here, we dissect the pharmacological profile of Atc-constrained peptides—specifically focusing on opioid receptor ligands—and provide self-validating experimental workflows for their synthesis and evaluation.
Structural Logic of Atc Constraints
In native peptides, aromatic residues like phenylalanine freely rotate around their χ1 and χ2 dihedral angles, allowing them to sample multiple conformational states. This flexibility often leads to off-target binding across homologous receptor families (e.g., μ , δ , and κ opioid receptors).
The Atc residue addresses this by fusing a tetralin ring system to the α -amino acid backbone. The causality behind utilizing Atc over other constrained analogues, such as Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or Aic (2-aminoindan-2-carboxylic acid), lies in its specific steric bulk and ring geometry. While Tic restricts the χ1 angle strictly to +60∘ or −60∘ , Atc functions more as a constrained homophenylalanine, allowing the aromatic ring to project deeper into hydrophobic receptor sub-pockets[1]. Depending on the stereoisomer used—(R)-Atc or (S)-Atc—the side chain is forced into either a gauche(-) or trans conformation. This precise stereochemical control is the fundamental driver of Atc's unique pharmacological profile.
Pharmacological Profiling: The Opioid Receptor Paradigm
The most rigorous validation of Atc's pharmacological utility is found in the development of highly selective opioid receptor agonists.
Delta-Opioid Receptor (DOR) Targeting
Deltorphins are naturally occurring heptapeptides with high affinity for the Delta-Opioid Receptor (DOR). However, achieving absolute selectivity against the Mu-Opioid Receptor (MOR) remains a challenge. By substituting the flexible Phe3 residue in the "message domain" of Deltorphin I and II with Atc, researchers engineered analogs with unprecedented selectivity[2].
Pharmacological assays reveal that both (R)-Atc and (S)-Atc deltorphin analogs act as full agonists with subnanomolar affinity for DOR, while their affinity for MOR drops to the micromolar range[2]. The causality here is structural: the Atc constraint proves that during its interaction with the DOR binding pocket, the side chain of the third residue must adopt a trans conformation at χ1 to achieve optimal binding[2]. Furthermore, substituting the Tyr1 residue with Hat (6-hydroxy-2-aminotetralin-2-carboxylic acid)—a hydroxylated Atc derivative—also yields ligands with subnanomolar IC50 values and massive selectivity ratios toward DOR[3].
Kappa-Opioid Receptor (KOR) Targeting
The spatial orientation of the aromatic ring is equally critical for Kappa-Opioid Receptor (KOR) engagement. In studies modifying the opioid peptide Dynorphin A, substituting Phe4 with (R)-Atc resulted in significantly higher KOR affinity compared to the (S)-Atc isomer[1]. Because Atc structurally mimics a constrained homophenylalanine rather than a standard phenylalanine, the preference for the (R)-Atc isomer indicates that the KOR binding pocket specifically requires the 4th residue to adopt a gauche(-) or trans conformation[1].
Quantitative Pharmacological Data
To illustrate the impact of Atc incorporation, the following table summarizes the comparative binding affinities ( Ki ) and selectivity ratios of Atc-modified deltorphin analogs against wild-type baselines.
| Peptide Analog | Structural Modification | DOR Affinity ( Ki , nM) | MOR/DOR Selectivity Ratio | Functional Profile |
| Deltorphin II (Wild-Type) | None | ~1.5 | ~2,000 | Full Agonist |
| (R)-Atc³-Deltorphin II | Phe3→ (R)-Atc | < 0.5 | > 100,000 | Full Agonist[2] |
| (S)-Atc³-Deltorphin II | Phe3→ (S)-Atc | < 0.5 | > 100,000 | Full Agonist[2] |
| (R)-Hat¹-Deltorphin II | Tyr1→ (R)-Hat | < 1.0 | Highly Selective | Full Agonist[3] |
(Note: Data represents aggregated subnanomolar and micromolar assay thresholds demonstrating the magnitude of selectivity enhancement achieved via Atc constraints[2],[3].)
Mechanistic Visualization
The following diagram maps the logical flow of receptor activation triggered by Atc-constrained peptides.
Fig 1: Mechanistic pathway of Atc-constrained deltorphin analogs activating DOR signaling.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or a mechanistic rationale to verify the success of the procedure.
Workflow 1: Solid-Phase Peptide Synthesis (SPPS) of Atc-Peptides
Because Atc is a highly sterically hindered α,α -disubstituted amino acid, standard SPPS coupling conditions will fail. This protocol uses highly reactive coupling chemistries to force amide bond formation.
-
Resin Preparation & Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling exposes the internal matrix sites, ensuring uniform coupling kinetics.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Monitor via UV absorbance at 301 nm. Self-Validation: A stable UV plateau confirms complete removal of the Fmoc protecting group.
-
Atc Coupling (Critical Step): Pre-activate 3.0 equivalents of Fmoc-Atc-OH with 2.9 eq of HATU and 6.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF for 3 minutes. Add to resin and agitate for 4 to 16 hours. Causality: HATU generates a highly reactive Atc-OAt ester. The extended time overcomes the steric clash of the tetralin ring.
-
Kaiser Test Validation: Perform a Kaiser test. Self-Validation: A negative result (yellow) confirms complete coupling. If positive (blue), repeat Step 3 using a different coupling reagent (e.g., PyBOP) before proceeding to avoid deletion sequences.
-
Cleavage: Cleave the peptide from the resin using TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
Workflow 2: Radioligand Competitive Binding & Functional Assay
To prove that the Atc-peptide is a selective agonist, we must measure both target engagement (binding) and downstream signaling (G-protein activation).
-
Membrane Preparation: Homogenize rat frontal cortex tissue (or CHO cells expressing cloned DOR/MOR) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Causality: This isolates the GPCRs while maintaining their native lipid environment, which is crucial for preserving the true architecture of the binding pocket.
-
Competitive Binding ( Ki Determination): Incubate membranes with a constant concentration of [3H] naltrindole (a highly selective DOR antagonist) and increasing concentrations ( 10−12 to 10−5 M) of the synthesized Atc-peptide[2].
-
Self-Validation: By displacing an antagonist with an agonist, the resulting IC50 shift confirms that the Atc-peptide successfully competes for the exact orthosteric site. Calculate Ki using the Cheng-Prusoff equation.
-
-
[35S]GTPγS Functional Assay: Incubate the Atc-peptide with the membranes in the presence of GDP and [35S]GTPγS [3].
-
Causality & Validation: Agonist binding induces a conformational shift in the receptor, causing the G-protein to exchange GDP for the radiolabeled, non-hydrolyzable [35S]GTPγS . A dose-dependent increase in radioactivity definitively proves the Atc-peptide is a functional agonist, not merely a high-affinity antagonist[3].
-
Sources
Stereochemical Architecture and Pharmacological Profiling of 2-Amino-1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid Isomers
Executive Summary
The rational design of peptidomimetics frequently relies on the incorporation of conformationally constrained non-proteinogenic amino acids to dictate secondary structure and enhance receptor selectivity. 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) is a highly rigid, bicyclic amino acid scaffold that restricts the conformational freedom of the peptide backbone. By locking the ϕ (phi) and ψ (psi) dihedral angles, Atc effectively induces specific spatial trajectories—such as β -turns—that are critical for binding to G-protein-coupled receptors (GPCRs). This whitepaper provides an in-depth technical analysis of the stereochemistry of Atc isomers, the self-validating protocols required for their enantiomeric resolution, and their profound impact on the pharmacological profile of oxytocin (OT) receptor antagonists.
Stereochemical Framework and Conformational Rigidity
The structural core of Atc consists of a tetralin (tetrahydronaphthalene) ring system substituted with a carboxylic acid at the C1 position and an amino group at the C2 position. This architecture generates two adjacent chiral centers, resulting in four distinct stereoisomers.
The relationship between the C1-carboxyl and C2-amino groups defines two diastereomeric pairs of enantiomers:
-
Cis-Isomers: (1R, 2S)-Atc and (1S, 2R)-Atc. In these configurations, the functional groups project onto the same face of the tetralin ring system.
-
Trans-Isomers: (1R, 2R)-Atc and (1S, 2S)-Atc. Here, the functional groups are oriented on opposite faces, leading to a distinct steric profile when integrated into a peptide chain.
Causality in Drug Design: The biological relevance of these isomers stems from their restricted thermodynamics. Unlike flexible linear amino acids, the tetralin ring prevents the rotation of the N−Cα and Cα−C(O) bonds. When a specific Atc enantiomer (e.g., S-Atc) is incorporated into position 2 of an oxytocin antagonist, the rigid bulk of the aromatic ring is forced into a fixed vector. This specific vector either perfectly aligns with the hydrophobic pockets of the target receptor or creates a severe steric clash, thereby driving extreme receptor selectivity[1].
Stereochemical classification of Atc isomers into cis and trans enantiomeric pairs.
Stereoselective Resolution Protocol
Synthesizing pure enantiomers of conformationally constrained amino acids is notoriously difficult due to the steric hindrance of the bicyclic system. A highly validated approach is the indirect separation method, which utilizes chiral derivatizing agents (CDAs) to convert enantiomers into covalently bonded diastereomers that can be resolved on standard achiral stationary phases[2].
For Atc, highlight the efficacy of chloroformate-based CDAs, specifically (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) . FLEC reacts rapidly with the sterically hindered C2-amino group, yielding highly fluorescent and stable diastereomeric carbamates[2].
Step-by-Step Methodology: RP-HPLC Resolution of Atc using FLEC
This protocol acts as a self-validating system: the intrinsic fluorescence of the FLEC tag ensures that only successfully derivatized molecules are detected, eliminating false positives from unreacted precursors.
-
Buffer Preparation: Dissolve the racemic Atc mixture in a 0.1 M borate buffer (pH 8.5). Causality: The alkaline pH ensures the C2-amino group is deprotonated and highly nucleophilic, enabling efficient attack on the chloroformate carbonyl.
-
Chiral Derivatization: Add a 1.5 molar excess of (+)-FLEC dissolved in MS-grade acetone to the buffered Atc solution.
-
Incubation: Stir the reaction mixture continuously at room temperature ( 25∘C ) for 30 minutes. The reaction forms stable, covalently bonded diastereomeric carbamates.
-
Reaction Quenching: Terminate the reaction by adding a quenching agent (e.g., 0.1 M L-proline) to rapidly consume any unreacted (+)-FLEC, preventing background interference during chromatography.
-
Chromatographic Separation: Inject the quenched mixture onto an achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column (e.g., 250×4.6 mm, 5 μ m).
-
Elution & Detection: Utilize an isocratic or shallow gradient elution profile consisting of Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA). Monitor the eluate via a fluorescence detector (Excitation: 260 nm, Emission: 315 nm).
-
Fractionation & Cleavage: Collect the baseline-resolved diastereomeric fractions. If free Atc enantiomers are required for downstream Solid-Phase Peptide Synthesis (SPPS), subject the fractions to mild acidic cleavage to remove the FLEC moiety.
Workflow for the stereoselective resolution of Atc isomers using FLEC derivatization and RP-HPLC.
Pharmacological Applications: Oxytocin Receptor Antagonism
The stereochemistry of Atc plays a definitive role in the development of highly selective peptide antagonists. In a landmark study by, researchers synthesized analogues of oxytocin containing Atc in position 2 to evaluate binding affinities across isolated guinea-pig uterus (Oxytocin receptors) and rat liver/kidney membranes (Vasopressin V1 receptors)[1].
The data demonstrated that while the incorporation of Atc generally decreased overall receptor affinity compared to the flexible D-Trp control, the specific stereochemical configuration of Atc drastically altered the selectivity ratio between the closely related Oxytocin (OT) and Vasopressin (V1) receptors[1].
Quantitative Data Summary
Table 1: Receptor Binding Affinities and Selectivity of Position-2 Substituted Oxytocin Analogues
| Position 2 Substitution | Oxytocin (OT) Receptor Affinity | Vasopressin (V1) Receptor Affinity | OT/V1 Selectivity Ratio |
| D-Trp (Control) | High | High | Low (Non-selective) |
| R-Atc | Somewhat Decreased | Decreased | Moderate |
| S-Atc | Somewhat Decreased | Dramatically Decreased | 44.5 (Highly Selective) |
| R-Car / S-Car | Dramatically Decreased | High (Similar to parent) | Very Low |
(Note: Data synthesized from Tóth et al., 1999[1]. "Car" refers to 1,2,3,4-tetrahydro- β -carboline-1-carboxylic acid).
Mechanistic Impact on Receptor Selectivity
The causality behind the remarkable OT/V1 selectivity of the S-Atc analogue lies in the spatial topography of the receptor binding pockets. The Oxytocin and Vasopressin V1 receptors share high sequence homology, making it notoriously difficult to design ligands that bind exclusively to one over the other.
When the S-configuration of Atc is placed at position 2 of the oxytocin antagonist pharmacophore, the rigid tetralin ring projects its bulk into a specific spatial quadrant. This vector is tolerably accommodated by the Oxytocin receptor's binding pocket (resulting in only a "somewhat decreased" affinity). However, this exact spatial projection creates a severe steric clash within the Vasopressin V1 receptor pocket, effectively abolishing binding ("dramatically decreased" affinity)[1]. Conversely, the R-Atc isomer projects the bulk into a different quadrant that is equally penalized by both receptors, resulting in moderate, non-clinically useful selectivity[1].
Conclusion
The 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) scaffold exemplifies the power of stereochemical constraint in modern drug design. By understanding the distinct spatial vectors generated by its cis and trans isomers, and by employing robust, self-validating chiral derivatization protocols like FLEC-HPLC for enantiomeric resolution, researchers can engineer peptidomimetics with exquisite receptor selectivity. The S-Atc isomer's ability to drive a 44.5-fold selectivity for the Oxytocin receptor over the Vasopressin V1 receptor remains a textbook example of how rigidified stereocenters can exploit minute topological differences between homologous GPCRs.
References
-
Tóth GK, Bakos K, Penke B, Pávó I, Varga C, Török G, Péter A, Fülöp F. Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2. Bioorganic & Medicinal Chemistry Letters. 1999 Mar 8;9(5):667-72. URL:[Link]
-
Ilisz I, Berkecz R, Péter A. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis. 2008 May 12;47(1):1-15. URL:[Link]
Sources
- 1. Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity and Therapeutic Potential of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid (Atc) Derivatives in Peptide Drug Design
Executive Summary
The development of highly selective G-protein-coupled receptor (GPCR) modulators often requires the transition from flexible endogenous peptides to rigidified peptidomimetics. 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) is a conformationally constrained, non-proteinogenic amino acid that serves as a critical building block in this paradigm. By incorporating the Atc scaffold into peptide sequences—most notably as a substitute for Tyrosine at position 2 of oxytocin (OT)—drug development professionals can lock the peptide backbone and side-chain dihedral angles. This structural rigidification converts endogenous agonists into potent, highly selective competitive antagonists. This whitepaper details the structural rationale, biological activity, and self-validating experimental workflows required to synthesize and evaluate Atc-derived therapeutics, specifically focusing on their application as tocolytics (anti-preterm labor agents) [1].
Structural Biology and Chemical Rationale
In native oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂), the Tyrosine residue at position 2 is highly flexible. Upon binding to the oxytocin receptor (OXTR), this flexibility allows the aromatic side chain to adopt a specific spatial orientation that triggers the conformational shift in the GPCR required for Gq/11 protein coupling and subsequent signal transduction.
The Atc derivative features a tetrahydronaphthalene ring system that covalently tethers the aromatic ring to the α -carbon via a fused bicyclic aliphatic structure.
-
Causality of Constraint: This fusion severely restricts the χ1 and χ2 dihedral angles. When Atc is substituted at position 2, the peptide retains the necessary pharmacophore elements to bind the OXTR pocket (high affinity) but is sterically prohibited from adopting the agonist conformation. Consequently, it acts as a competitive antagonist, occupying the receptor without initiating intracellular calcium release.
-
Stereochemical Impact: The biological activity is highly dependent on the absolute configuration of the Atc α -carbon. The spatial projection of the aromatic system in the S-Atc isomer optimally aligns with the OXTR binding pocket while sterically clashing with the highly homologous Vasopressin V1 receptor pocket, driving unprecedented receptor subtype selectivity.
Mechanism of Atc-oxytocin analogues acting as OXTR antagonists to induce tocolysis.
Biological Activity: Receptor Selectivity Profiling
A persistent challenge in neurohypophyseal hormone drug design is the high sequence homology between the Oxytocin receptor (OXTR) and Vasopressin receptors (V1a, V1b, V2). Off-target binding to V1a receptors causes severe vasoconstriction, while V2 binding causes antidiuresis—both highly undesirable in pregnant patients experiencing preterm labor.
Radioligand binding assays on isolated guinea-pig uterus (OXTR) and rat liver plasma membranes (V1) reveal that while both R- and S-Atc isomers exhibit somewhat decreased absolute binding affinity to the oxytocin receptor compared to native oxytocin, the S-Atc substituted analogue demonstrates a dramatic decrease in V1 receptor affinity [1]. This differential thermodynamic binding profile results in a remarkably high OT/V1 receptor selectivity ratio of 44.5, making the S-Atc derivative an ideal candidate for targeted tocolytic therapy without cardiovascular liabilities.
Quantitative Data: Comparative Binding Profile
The following table summarizes the structure-activity relationship (SAR) data for conformationally constrained position-2 oxytocin analogues:
| Peptide Analogue | Pos 2 Configuration | OXTR Affinity (Relative) | V1 Receptor Affinity (Relative) | OT/V1 Selectivity Ratio |
| Native Oxytocin | L-Tyr | 1.00 (Reference) | 1.00 (Reference) | 1.0 |
| Atc-Oxytocin | R-Atc | Decreased | Decreased | Moderate |
| Atc-Oxytocin | S-Atc | Moderately Decreased | Dramatically Decreased | 44.5 |
| Car-Oxytocin * | R/S-Car | Dramatically Decreased | Maintained | Low |
*Car = 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid. Data synthesized from comparative radioligand binding assays [1].
Self-Validating Experimental Workflows
Because Atc is typically synthesized as a racemate, incorporating it into Solid-Phase Peptide Synthesis (SPPS) yields a diastereomeric mixture of peptides. To ensure scientific integrity, the workflow must be a self-validating system: the peptides must be separated preparatively, and their absolute stereochemistry must be analytically proven post-separation using chiral derivatizing agents like FLEC [2].
Workflow for synthesis, stereochemical assignment via FLEC, and biological profiling of Atc peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Atc-Analogues
-
Causality: The bulky tetrahydronaphthalene ring of Atc creates severe steric hindrance during peptide bond formation. Standard carbodiimide coupling is insufficient and will lead to deletion sequences. High-efficiency uronium salts (HATU) with a highly reactive leaving group (HOAt) must be utilized.
-
Methodology:
-
Swell Rink Amide AM resin (0.6 mmol/g loading) in DMF for 30 minutes.
-
Perform iterative Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).
-
For standard amino acids, couple using 3 eq. Fmoc-AA-OH, 3 eq. DIC, and 3 eq. HOBt for 1 hour.
-
For the rac-Atc coupling: Utilize 3 eq. Fmoc-rac-Atc-OH, 2.9 eq. HATU, and 6 eq. DIEA. Extend coupling time to 4 hours to overcome steric bulk.
-
Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The use of Triisopropylsilane (TIS) is critical to scavenge carbocations and prevent the alkylation of the Cysteine residues.
-
Precipitate the crude diastereomeric peptide mixture in cold diethyl ether.
-
Protocol 2: Stereochemical Resolution and Assignment via FLEC
-
Causality: Preparative RP-HPLC will separate the two peptide diastereomers (Peak A and Peak B) based on subtle hydrophobicity differences, but it cannot identify which peak contains R-Atc and which contains S-Atc. To validate the configuration, an aliquot of each purified peptide must be hydrolyzed to release the free amino acids, which are then reacted with a chiral derivatizing agent, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form fluorescent diastereomers that can be compared against known standards [2].
-
Methodology:
-
Preparative Separation: Subject the crude peptide to preparative RP-HPLC (C18 column, gradient of 10-60% Acetonitrile in 0.1% TFA over 45 mins). Collect Peak A and Peak B separately.
-
Hydrolysis: Take a 100 µg aliquot of Peak A. Hydrolyze in 6N HCl at 110°C for 24 hours in a sealed, evacuated ampoule.
-
Derivatization: Dry the hydrolyzate, reconstitute in 100 µL of 0.2 M borate buffer (pH 8.5). Add 100 µL of 5 mM FLEC in acetone. React at room temperature for 30 minutes.
-
Analytical Assignment: Analyze the FLEC-derivatized amino acids via analytical HPLC with fluorescence detection ( λex = 260 nm, λem = 315 nm). Compare the retention time of the FLEC-Atc peak against synthetic standards of FLEC-R-Atc and FLEC-S-Atc to definitively assign the stereochemistry of the bulk peptide.
-
Protocol 3: Radioligand Receptor Binding Assay
-
Causality: To prove that the Atc-peptide acts as a selective antagonist, it must competitively displace native oxytocin from OXTR without displacing vasopressin from V1 receptors.
-
Methodology:
-
Membrane Preparation: Homogenize isolated guinea-pig uterus (for OXTR) and rat liver (for V1) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂. Centrifuge at 40,000 × g for 30 minutes to isolate the plasma membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-oxytocin (or [³H]-vasopressin for V1), and varying concentrations of the purified Atc-peptide ( 10−10 to 10−5 M). Incubate at 22°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Quantification: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with cold buffer.
-
Analysis: Quantify bound radioactivity using liquid scintillation counting. Calculate IC₅₀ values via non-linear regression and convert to Ki values using the Cheng-Prusoff equation to determine the exact OT/V1 selectivity ratio.
-
References
-
Synthesis of Oxytocin Antagonists Containing Conformationally Constrained Amino Acids in Position 2. PubMed / National Institutes of Health. Available at:[Link]
-
Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Academia.edu. Available at:[Link]
solid-phase peptide synthesis protocol using 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Application Notes and Protocols
Topic: Solid-Phase Peptide Synthesis Protocol for Incorporating 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Strategic Incorporation of the Constrained Mimetic 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid (Atc) via Fmoc-Based Solid-Phase Peptide Synthesis
Introduction: The Role of Conformational Constraint in Peptide Drug Design
The rational design of peptide-based therapeutics often requires the introduction of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and lack of receptor selectivity.[1] Conformational constraint is a powerful strategy to lock a peptide into a specific, biologically active secondary structure (e.g., β-turn, α-helix). 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) is a sterically hindered, cyclic amino acid analogue. Its rigid bicyclic structure serves as an excellent scaffold for inducing specific turns and restricting the conformational freedom of the peptide backbone, potentially leading to enhanced binding affinity and biological activity.
However, the very feature that makes Atc valuable—its steric bulk—presents significant challenges during chemical synthesis.[2] Standard solid-phase peptide synthesis (SPPS) protocols are often inefficient for coupling such hindered residues, leading to low yields, sequence deletions, and difficult purifications.[3] This guide provides a robust, field-tested protocol for the successful incorporation of Fmoc-Atc-OH into a growing peptide chain using Fmoc-based SPPS, with a focus on overcoming the challenges posed by its steric hindrance.
Core Principles of Fmoc-SPPS
Fmoc-based SPPS is an iterative process performed on an insoluble resin support.[4][5] The C-terminal amino acid is first anchored to the resin.[6] Each synthesis cycle consists of two key steps:
-
Deprotection: The Nα-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This exposes a free amine for the next coupling step.
-
Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free amine on the resin-bound peptide to form a new peptide bond.[7]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.[8]
The Challenge of Incorporating Atc: Steric Hindrance
The primary obstacle in coupling Fmoc-Atc-OH is the steric hindrance around its α-carbon and amino group. This bulkiness significantly slows down the reaction kinetics of peptide bond formation.[9] Traditional coupling reagents, such as carbodiimides (DCC, DIC), are often too slow and inefficient, resulting in incomplete reactions.[2] This necessitates the use of more potent activating reagents and optimized reaction conditions to drive the coupling to completion.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Purpose |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading | Solid support for peptide amide synthesis |
| Fmoc-Protected Amino Acids | High purity, SPPS grade | Standard peptide building blocks |
| Fmoc-Atc-OH | Custom synthesis or specialized supplier | Sterically hindered building block |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Solvent for washing and resin swelling |
| Piperidine | Reagent grade | Fmoc deprotection agent |
| HATU (Primary Recommendation) | High purity | Potent coupling reagent for hindered amino acids |
| HCTU or PyBOP (Alternatives) | High purity | Alternative potent coupling reagents |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Base for activation step |
| Trifluoroacetic Acid (TFA) | Reagent grade | Cleavage and final deprotection |
| Triisopropylsilane (TIS) | Reagent grade | Cation scavenger |
| Water (H₂O) | HPLC grade | Scavenger |
| Diethyl Ether (Cold) | Anhydrous, reagent grade | Peptide precipitation |
| Acetonitrile (ACN) | HPLC grade | HPLC mobile phase |
Experimental Workflow
-
Place the desired amount of Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.
-
Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[4]
-
Drain the DMF and wash the resin thoroughly with DMF (3x) and DCM (3x), then DMF (3x) to ensure it is clean and well-solvated.
-
Add a 20% piperidine in DMF solution to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[10]
-
Drain the solution and wash the resin extensively with DMF (5-7x) to remove all traces of piperidine.
This step is for all amino acids in the sequence except for Fmoc-Atc-OH.
-
In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq. relative to resin loading) by dissolving it in DMF with HCTU (3.9 eq.) and DIPEA (8 eq.). Let it stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Optional but Recommended: Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling (double coupling) is required.
This protocol is designed to overcome the high steric barrier of Atc.
-
Reagent Preparation: In a separate vial, prepare the activation solution for Fmoc-Atc-OH (4 eq.). Dissolve it in DMF with HATU (3.9 eq.).[11] Add DIPEA (8 eq.) to initiate the activation. Allow this pre-activation to proceed for 5 minutes.[12]
-
First Coupling: Add the activated Fmoc-Atc-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 2 to 4 hours at room temperature. A standard 1-hour coupling is often insufficient.[9]
-
Drain the coupling solution and wash the resin thoroughly with DMF (5x).
-
Mandatory Monitoring: Perform a Kaiser test. Due to the hindered nature of Atc, it is highly likely that the first coupling will be incomplete (a blue bead color indicates free amines).
-
Second Coupling (Double Coupling): If the Kaiser test is positive, repeat steps 1-4 immediately with a fresh solution of activated Fmoc-Atc-OH.[9]
-
After the second coupling, wash the resin again with DMF (5x) and perform another Kaiser test. The test should now be negative (yellow/clear beads), indicating the reaction is complete.
Repeat steps 2.2 (Deprotection) and 2.3 (Standard Coupling) or 2.4 (Atc Coupling) for each amino acid in your sequence until the full peptide is assembled.
-
After the final coupling, perform a final Fmoc deprotection (Step 2.2) to remove the N-terminal Fmoc group.
-
Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (5x) to remove DMF.
-
Dry the resin under a high vacuum for at least 1 hour to remove all residual solvent.[8]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For most peptides, a mixture of 95% TFA / 2.5% H₂O / 2.5% TIS is sufficient.[13]
-
Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS and water act as scavengers to quench reactive cationic species generated during deprotection, preventing unwanted modification of sensitive residues like Trp or Met.[13]
-
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide) and agitate at room temperature for 2-3 hours.[8]
-
Filter the cleavage solution away from the resin beads into a clean centrifuge tube.
-
Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using reverse-phase HPLC.
Visualizations and Data
Key Reagent Quantities for Coupling
| Reagent | Equivalents (eq.) vs. Resin Loading | Purpose |
| Fmoc-Amino Acid | 4.0 | Building Block |
| HATU / HCTU | 3.9 | Activating Agent |
| DIPEA | 8.0 | Activation Base |
| Piperidine | 20% v/v in DMF | Fmoc Deprotection |
| TFA / H₂O / TIS | 95% / 2.5% / 2.5% v/v | Cleavage & Side-Chain Deprotection |
Diagrams
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Knowledge Center Archive - Bachem [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
RP-HPLC separation methods for Atc diastereomeric mixtures
An Application Note and Protocol for the RP-HPLC Separation of Diastereomeric Mixtures
Topic: A Systematic Approach to Developing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation Methods for Diastereomeric Mixtures, Featuring Atorvastatin as a Model Compound.
Audience: Researchers, scientists, and drug development professionals.
Abstract
The separation of diastereomers is a critical task in pharmaceutical development and quality control, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. While enantiomers require chiral environments for separation, diastereomers possess distinct physicochemical properties, allowing for their resolution on conventional achiral stationary phases using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This application note provides an in-depth guide to the principles and practices of developing robust RP-HPLC methods for separating diastereomeric mixtures. We will use Atorvastatin, a widely prescribed hypolipidemic agent with multiple chiral centers, as a practical model to illustrate the method development process, from initial screening to final optimization.
Introduction: The Challenge of Stereoisomers
In drug development, the three-dimensional structure of a molecule is paramount. Stereoisomers, which share the same molecular formula and connectivity but differ in the spatial arrangement of atoms, can have profoundly different biological activities[1]. Diastereomers are stereoisomers that are not mirror images of each other[1]. Unlike enantiomers, they have different physical properties, such as solubility, melting points, and boiling points. This distinction is fundamental to their chromatographic separation.
These differences in physical properties mean that diastereomers can be separated using standard, achiral HPLC columns[2][3]. The goal of method development is to exploit these subtle differences to achieve baseline resolution. The successful separation and quantification of diastereomeric impurities are often mandated by regulatory agencies to ensure the safety and efficacy of a drug product.
This guide will walk through a systematic approach to developing such a method using RP-HPLC, the workhorse of modern pharmaceutical analysis.
The Principle of RP-HPLC Separation of Diastereomers
The separation of diastereomers on an achiral RP-HPLC column is based on differences in their interactions with the stationary and mobile phases[4]. The key factors are:
-
Differential Hydrophobicity: Even minor differences in the three-dimensional shape of diastereomers can alter their overall hydrophobicity. This affects how strongly they adsorb to the non-polar stationary phase (e.g., C18), leading to different retention times[5].
-
Steric Interactions: The unique spatial arrangement of functional groups in each diastereomer can lead to different steric interactions with the bonded phase of the column, influencing retention and selectivity.
-
Dipole Moments and Polarity: Diastereomers can have different dipole moments, affecting their relative solubility and partitioning between the polar mobile phase and the non-polar stationary phase[5].
The objective of method development is to manipulate the chromatographic system—column chemistry, mobile phase composition, and temperature—to maximize the differences in these interactions and achieve separation.
A Systematic Workflow for Method Development
A structured approach is crucial for efficiently developing a robust separation method. The process involves initial screening of primary parameters followed by fine-tuning for optimization.
Below is a workflow diagram illustrating the key stages of developing an RP-HPLC method for diastereomer separation.
Caption: Workflow for RP-HPLC Method Development.
Detailed Application Protocol: Atorvastatin Diastereomers
This section provides a model protocol for the separation of Atorvastatin diastereomers. This method is designed as a starting point and should be optimized for specific laboratory instrumentation and sample matrices.
Sample and Reagent Preparation
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the Atorvastatin diastereomeric mixture in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample containing Atorvastatin in the same manner as the standard solution.
Rationale: The pH of the mobile phase is controlled with a buffer to ensure consistent ionization of the analyte, which is crucial for reproducible retention times[4][6]. Using the mobile phase as the diluent helps to prevent peak distortion caused by solvent mismatch effects[7].
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC system.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-25 min: 40% to 60% B25-26 min: 60% to 40% B26-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Rationale: A C18 column is a good first choice for reversed-phase separations due to its wide applicability[7][8]. A gradient elution is employed to effectively resolve closely eluting diastereomers while minimizing run time. Temperature is controlled because it can significantly impact selectivity[7][9]. The detection wavelength of 260 nm is chosen based on the UV absorbance maximum for Atorvastatin[1].
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the standard solution multiple times and evaluating the system suitability parameters.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between diastereomer peaks |
| Tailing Factor (T) | ≤ 2.0 for all peaks |
| Theoretical Plates (N) | ≥ 2000 |
| Relative StandardDeviation (RSD%) of Peak Areas | ≤ 2.0% (from 5 replicate injections) |
Rationale: System suitability tests ensure that the analytical system is performing as expected and is capable of delivering accurate and reproducible results. The resolution value is particularly critical for diastereomer separation to ensure accurate quantification[10].
Key Considerations in Method Optimization
Stationary Phase Selection
While C18 columns are a common starting point, other stationary phases can offer different selectivities. For aromatic compounds like Atorvastatin, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase might provide enhanced resolution through π-π interactions[7]. It is often beneficial to screen a few columns with different chemistries during initial development[11][12].
Mobile Phase Composition
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity[12]. ACN is generally a stronger solvent and provides lower backpressure, while MeOH can offer different selectivity due to its protic nature. It is advisable to test both during development[6].
-
pH Control: For ionizable compounds, the pH of the mobile phase is one of the most powerful tools to adjust retention and selectivity[4]. Analyzing the analyte at a pH where it is in a single ionic form (either fully protonated or deprotonated) generally leads to sharper peaks and better reproducibility.
Temperature
Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter retention times and, more importantly, selectivity. Analyzing samples at different temperatures (e.g., 25°C, 35°C, 45°C) can sometimes be the key to resolving difficult-to-separate peaks[7].
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | - Inappropriate mobile phase composition- Wrong column chemistry- Gradient is too steep | - Optimize mobile phase pH and organic modifier percentage[4][12].- Screen different stationary phases (e.g., Phenyl, PFP)[7].- Decrease the gradient slope (make it shallower). |
| Peak Tailing | - Secondary interactions with silanol groups- Column overload- Sample solvent stronger than mobile phase | - Add a basic modifier like triethylamine (0.1%) to the mobile phase for basic analytes[7].- Reduce sample concentration or injection volume[7].- Dissolve the sample in the initial mobile phase[7]. |
| Peak Fronting | - Column overload- Sample solvent stronger than mobile phase | - Reduce sample concentration or injection volume[7].- Ensure the sample solvent is weaker than or matches the initial mobile phase. |
| Irreproducible Retention Times | - Inadequate column equilibration- Unstable column temperature- Mobile phase pH drift | - Increase column equilibration time between runs.- Use a column thermostat and ensure it is stable.- Use a buffer and prepare fresh mobile phase daily[6]. |
Conclusion
The separation of diastereomers by RP-HPLC is an achievable but often challenging task that requires a systematic and logical approach to method development. By understanding the principles of retention and carefully optimizing key parameters such as stationary phase, mobile phase composition, and temperature, robust and reliable methods can be developed. The provided workflow and model protocol for Atorvastatin serve as a comprehensive guide for researchers tackling similar separation challenges, ultimately ensuring the quality and safety of pharmaceutical products.
References
-
ISCA. (n.d.). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Retrieved from [Link]
-
Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Retrieved from [Link]
-
Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]
-
Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Retrieved from [Link]
-
Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
ResearchGate. (2018). Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)? If so, any suggestions for columns to try?. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral screening approach of Atorvastatin diasterteomers by HPLC methods. Retrieved from [Link]
-
ResearchGate. (2019). How to separate the diastereomer peak from main peak?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
Application Note: Chiral Derivatization of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) for Chromatographic Enantioseparation
Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Mechanistic rationale, step-by-step protocols, and system validation for the enantiomeric resolution of conformationally constrained cyclic amino acids.
Scientific Rationale & Context
The incorporation of conformationally constrained amino acids into peptide sequences is a proven strategy to enhance receptor selectivity and metabolic stability in drug development. A prime example is 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) , a highly rigid, bicyclic unnatural amino acid utilized in the synthesis of potent oxytocin antagonists[1].
Because the stereochemistry at the α -carbon of Atc dictates the biological activity and receptor binding affinity of the resulting peptide, determining the enantiomeric excess (ee) of the starting Atc material (R- vs. S-enantiomer) is a critical quality control step[1]. However, direct enantioseparation of Atc on Chiral Stationary Phases (CSPs) often suffers from poor peak shape and low sensitivity.
Pre-column chiral derivatization resolves this by reacting the enantiomeric mixture with a homochiral derivatizing agent (CDA). This transforms the enantiomers into covalently bonded diastereomers, which possess distinct physicochemical properties and can be baseline-resolved on standard, highly efficient achiral reversed-phase (RP) columns (e.g., C18)[2].
Logical workflow from peptide synthesis to Atc enantiomeric purity analysis.
Mechanistic Causality of CDA Selection
Derivatizing Atc presents a unique steric challenge. The α -amine is highly shielded by the bulky tetrahydronaphthalene ring system. Consequently, bulky isothiocyanates (like GITC) often fail to achieve complete derivatization due to steric exclusion[2]. To overcome this, two specific CDAs are recommended:
-
FLEC [(+)-1-(9-fluorenyl)ethyl chloroformate]: FLEC is an exceptionally reactive chloroformate that forms highly stable, fluorescent urethane derivatives. It is specifically cited in literature as the optimal choice for resolving Atc enantiomers due to its ability to overcome the steric hindrance of the tetralin ring under mild conditions[2][3].
-
FDAA[Marfey's Reagent; 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide]: The gold standard for general amino acid analysis. FDAA reacts via nucleophilic aromatic substitution. While the reaction requires heat to overcome Atc's steric drag, it produces strongly UV-absorbing (340 nm) and MS-compatible diastereomers with excellent chromatographic resolution due to rigidifying intramolecular hydrogen bonds[4][5].
Experimental Workflows & Protocols
Step-by-step experimental workflow for the chiral derivatization of Atc.
Protocol A: FLEC Derivatization (Optimized for Fluorescence Detection)
This protocol is highly sensitive and ideal for trace enantiomeric impurity profiling.
-
Sample Preparation: Dissolve the Atc sample in 0.1 M sodium borate buffer (pH 8.5) to a final concentration of 1 mM.
-
Causality: The α -amine of Atc must be deprotonated to act as a nucleophile. The borate buffer maintains the pH above the amine's pKa without causing rapid hydrolysis of the FLEC reagent[3].
-
-
Reagent Addition: Add 50 µL of a 5 mM solution of (+)-FLEC in anhydrous acetone to 50 µL of the Atc solution.
-
Causality: Acetone acts as a miscible co-solvent, solubilizing the highly hydrophobic fluorenyl group of FLEC while enabling interaction with the aqueous Atc.
-
-
Incubation: Vortex thoroughly and incubate at 25°C (room temperature) for 15 minutes.
-
Causality: Chloroformates are highly reactive. Elevated temperatures are unnecessary and actively detrimental, as they accelerate the competing hydrolysis of FLEC into its corresponding alcohol.
-
-
Quenching: Add 20 µL of 0.1 M HCl to the mixture.
-
Causality: Acidification immediately halts the reaction by protonating any remaining unreacted amines and stabilizes the formed urethane diastereomers for HPLC injection.
-
Protocol B: FDAA (Marfey's Reagent) Derivatization (Optimized for UV/MS)
This protocol provides robust, high-capacity derivatization suitable for LC-MS/MS confirmation.
-
Sample Preparation: Dissolve Atc in 50 µL of 1 M NaHCO 3 (target analyte concentration: 2 mM).
-
Causality: Bicarbonate provides a gentle alkaline environment (pH ~8.5) that facilitates nucleophilic aromatic substitution while protecting the dinitrophenyl group of FDAA from hydroxide-induced degradation[5].
-
-
Reagent Addition: Add 100 µL of 1% (w/v) FDAA in acetone.
-
Causality: A significant molar excess of FDAA is required to drive the reaction to completion against the severe steric hindrance of the tetralin ring[4].
-
-
Incubation: Incubate the mixture at 40°C for 45 minutes in the dark.
-
Causality: Unlike FLEC, FDAA requires thermal activation energy to overcome the steric drag of Atc. Darkness is mandatory to prevent photo-degradation of the nitro groups on the reagent[5].
-
-
Quenching & Dilution: Add 20 µL of 2 M HCl to quench, then dilute with 200 µL of 50% Acetonitrile/Water containing 0.1% Formic Acid.
-
Causality: Acidification prevents post-derivatization racemization. Diluting in the mobile phase starting conditions prevents solvent-shock peak broadening upon injection[4].
-
Data Presentation & Chromatographic Parameters
To ensure reproducibility, the quantitative parameters for the analytical runs are summarized below.
Table 1: Comparative Attributes of CDAs for Atc Analysis
| Parameter | (+)-FLEC | FDAA (Marfey's Reagent) |
| Reaction Mechanism | Chloroformate Acylation | Nucleophilic Aromatic Substitution |
| Reaction Conditions | 25°C, 15 min | 40°C, 45 min |
| Primary Detection | Fluorescence (Ex: 260 nm, Em: 315 nm) | UV/Vis (340 nm) / ESI-MS (Negative Mode) |
| Sensitivity Limit | Low femtomole | Low picomole |
| Steric Tolerance | Excellent (Highly reactive) | Moderate (Requires heat) |
Table 2: Optimized RP-HPLC Gradient Conditions
| Time (min) | % Mobile Phase A (0.1% TFA in H 2 O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 80 | 20 | 1.0 |
| 5.0 | 80 | 20 | 1.0 |
| 25.0 | 40 | 60 | 1.0 |
| 30.0 | 10 | 90 | 1.0 |
| 35.0 | 80 | 20 | 1.0 |
Note: Separations are typically performed on a standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) maintained at 30°C.
Self-Validating System & Quality Control
To ensure the trustworthiness of the analytical results, the following self-validating controls MUST be integrated into the workflow:
-
Reagent Blank (Negative Control): Perform the exact derivatization protocol replacing the Atc sample with pure buffer.
-
Rationale: Both FLEC and FDAA undergo partial hydrolysis (forming FLEC-alcohol and Marfey's-OH, respectively). The blank run identifies these hydrolysis peaks, ensuring they do not co-elute with the Atc diastereomers.
-
-
Homochiral Spike (Positive Control): Spike the racemate sample with a known standard of pure L-amino acid (or the specific synthesized Atc enantiomer).
-
Rationale: Derivatization with homochiral CDAs usually results in the L-amino acid derivative (or its steric equivalent) eluting before the D-isomer on a C18 column due to spatial orientation and hydrophobic shielding[5]. Spiking confirms the absolute elution order.
-
-
Internal Standard (IS): For quantitative LC-MS/MS (Protocol B), spike the initial sample with 100 µM of 13 C-labeled D-Alanine prior to derivatization[4].
-
Rationale: Normalizes variations in derivatization efficiency and ionization suppression during MS analysis.
-
References
- Ilisz, I., et al. "Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review." Journal of Pharmaceutical and Biomedical Analysis 47 (2008) 1–15.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjfYEENRPM2iimE-P_0bPlpKcY3AvW7BZERTKNIafz8arnPJY989a666Zk_nChmzai__1CSNF--B8dQuW6fWICreB3AOP50nQlYXWM6ZRlsWbGBiayZwTr_gdRyx-s-6eNygYS07uIJZCf6hYSCJ7zgRTk6ox0VF-mKI3j149A5R40_ZL6i9ec_FG1V0IaW9CK4B8OL7vSWdlvmaLYB6G2BVbKYkBTjSUyHJEnRMiXDXsofngoP351rVHW-LaZ_Cdd4ZYCI6EIVVAOToW-JIUMnc12O5qICM18BI3KE2POA0Sd7g==]
- Tóth, G., et al. "Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2." Bioorganic & Medicinal Chemistry Letters (1999).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElCoAzxkH2aIfSlh8YrXch_wa_glegfqC-dWMw_GMWREBmaP800HZsAZKcb8VIvRnW5cG-iOME7nbtUKVH5hMhBLUUlqapI13hcWu4ZR64hXvTyB3X85VNRUZWifT_S7HpguIh]
- Bhushan, R., et al. "Marfey's reagent for chiral amino acid analysis." Amino Acids (2004).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1graQWH7vs0qay-gRMa-m8v1oSjv49jxb7xKopsnL3wulUGCRRHMIIgHcCZVm7MoA3MoIsf58IR3fSfMFiNKLD3Zaph8Zh6f56GFF_FPN4ld9l3HlxMLGi7wnWcewFWKKRGoZq24rq4STwEnTnn9USMS2s8XJ4-C9BIACIIDYHHo_cYpjRUYr2-qGkR0PkNRB5SnX9sYl-Zxqzr-IgDzT66eQm-fCqidyZ2h7FTG9C6FhveU=]
- "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers." Journal of the American Society for Mass Spectrometry (2018).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEcxBLXvKb4HEMKusYQeIMn1OOkfTFZ47b6xJ5_OXszoOXFQpNsReOGvtGGfUk7-ogX6EqRbH4_Dp4aJLu2H7BzWQZrnA1qvTIjgMXvhhogMjQbJ1HgbqEca76xBcNAhgr_a_f8IqThIMtm6Ci]
- Büschges, R., et al. "Micellar Liquid Chromatography for Enantioseparation of β-adrenolytics..." Journal of Chromatography A (1996).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhV3L7FZhQL0fkKNaqooY_rZKlFmkpc5qhGKfEMd_Xe34SzZ8oypMzLZUpCQvEQsvqbePo2rMjeebzcA4191yEnSkmsLPmdJk9ndHGSTzYNzy83WJXrHNJKoWNuuM4xlWrreltp_VPJRhscWW5NaGBylxg6Q7V33EZ16zbxxgJpCnfTyzW]
Sources
- 1. Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ovid.com [ovid.com]
enantioseparation of Atc using micellar liquid chromatography
Application Note & Protocol Guide: Enantioseparation of 2-Aminotetralin-2-Carboxylic Acid (Atc) Using Green Micellar Liquid Chromatography
Executive Summary
The unnatural amino acid 2-aminotetralin-2-carboxylic acid (Atc) is a sterically constrained, cyclic analog widely utilized in the design of peptidomimetics to lock peptide conformations and enhance target receptor selectivity[1]. Because the pharmacological efficacy of these synthetic peptides is strictly dictated by their stereochemistry, the rigorous assessment of Atc enantiomeric purity is a critical quality attribute in drug development.
Historically, enantioseparation relied on expensive Chiral Stationary Phases (CSPs) and toxic organic mobile phases[1]. This application note details a highly efficient, eco-friendly indirect enantioseparation strategy. By utilizing pre-column derivatization with an activated chiral reagent followed by Micellar Liquid Chromatography (MLC), we achieve baseline resolution of Atc enantiomers on a standard C18 column while replacing hazardous organic solvents with a biodegradable, surfactant-based aqueous mobile phase[2].
Mechanistic Insights: The Green Chemistry of MLC
Micellar Liquid Chromatography (MLC) represents a paradigm shift in green analytical chemistry. By utilizing aqueous solutions of surfactants above their Critical Micelle Concentration (CMC), MLC eliminates the need for volatile, toxic organic modifiers like acetonitrile or methanol[2].
The Three-Phase Partitioning Model
Unlike traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which relies on a simple two-phase equilibrium, MLC operates on a complex three-phase partitioning model [3]. The analyte dynamically partitions between:
-
The bulk aqueous phase.
-
The stationary phase (a C18 column dynamically modified by adsorbed surfactant monomers).
-
The micellar pseudophase (mobile surfactant aggregates).
This unique microenvironment provides highly tunable selectivity, allowing for the separation of complex diastereomeric mixtures that would otherwise co-elute in standard RP-HPLC[3].
Caption: The three-phase partitioning mechanism governing analyte retention in Micellar Liquid Chromatography.
Rationale for Mixed Micellar Systems
For the separation of Atc diastereomers, a mixed micellar system utilizing Sodium Dodecyl Sulfate (SDS) and Brij-35 is employed. While the anionic SDS provides the primary hydrophobic core for partitioning, its negatively charged sulfate headgroups can induce excessive electrostatic repulsion with the carboxylic acid moiety of Atc. The incorporation of the non-ionic surfactant Brij-35 intercalates into the SDS micelles, attenuating the surface charge density. This synergistic effect significantly improves mass transfer kinetics, eliminates peak tailing, and enhances overall resolution[4].
Experimental Design & Workflow
Direct separation of Atc on CSPs is often hindered by the analyte's high polarity and lack of strong chromophores[1]. To circumvent this, we employ an indirect enantioseparation approach. Racemic Atc is derivatized pre-column using an activated chiral derivatizing agent (CDA), specifically the N-hydroxysuccinimide (NHS) ester of (S)-ketoprofen[2][5].
This derivatization serves a dual purpose:
-
Diastereomer Formation: It converts the Atc enantiomers into diastereomeric amides, which possess distinct physicochemical properties and can be resolved on an achiral C18 column[6].
-
Detection Enhancement: The ketoprofen moiety introduces a strong UV-absorbing chromophore, drastically lowering the Limit of Detection (LOD)[4].
Caption: Workflow for the indirect enantioseparation of racemic Atc via pre-column derivatization and MLC.
Step-by-Step Protocols
Protocol A: Synthesis of the Activated Chiral Derivatizing Agent (CDA)
Causality Note: The addition of N-hydroxybenzotriazole (HOBt) during the synthesis of the (S)-ketoprofen active ester is not merely procedural; it suppresses the racemization of the chiral reagent during activation and accelerates the subsequent aminolysis reaction with Atc[2].
-
Dissolve 1.0 mmol of (S)-ketoprofen in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add 1.1 mmol of N-hydroxysuccinimide (NHS) and 1.1 mmol of N,N'-dicyclohexylcarbodiimide (DCC) to the solution.
-
Introduce 0.1 mmol of HOBt as a catalyst.
-
Stir the reaction mixture continuously at 0–4 °C for 2 hours, then at room temperature for an additional 12 hours.
-
Filter the precipitated dicyclohexylurea (DCU) by-product.
-
Evaporate the DCM under reduced pressure to yield the (S)-ketoprofen-NHS ester. Store at -20 °C until use.
Protocol B: Pre-Column Derivatization of Racemic Atc
-
Prepare a 10 mM solution of racemic Atc in 0.1 M sodium bicarbonate buffer (pH 8.5) to ensure the primary amine is deprotonated and nucleophilic.
-
Prepare a 15 mM solution of the (S)-ketoprofen-NHS ester in a minimal volume of acetone (to maintain green chemistry principles, keep organic solvent use below 2% of total volume).
-
Mix 100 µL of the Atc solution with 150 µL of the CDA solution in a microcentrifuge tube.
-
Vortex for 30 seconds and incubate at 40 °C for 45 minutes to drive the amidation reaction to completion.
-
Quench the reaction by adding 10 µL of 0.1 M hydrochloric acid. The sample is now ready for MLC injection.
Protocol C: Preparation of the Green Micellar Mobile Phase
-
Accurately weigh 11.53 g of Sodium Dodecyl Sulfate (SDS) to achieve a 40 mM concentration.
-
Accurately weigh 11.98 g of Brij-35 to achieve a 10 mM concentration.
-
Dissolve both surfactants in 900 mL of ultra-pure water (Milli-Q).
-
Add 20 mM of sodium phosphate dibasic and adjust the pH to exactly 5.0 using 0.1 M phosphoric acid. Note: Strict pH control is vital to maintain the ionization state of the Atc carboxylic acid, ensuring reproducible partitioning into the micellar pseudophase[2].
-
Dilute to a final volume of 1000 mL and filter through a 0.45 µm nylon membrane. Do not sonicate excessively, as this will cause severe foaming.
Protocol D: Chromatographic Conditions
-
Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: 40 mM SDS + 10 mM Brij-35 in 20 mM phosphate buffer (pH 5.0).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25 °C.
-
Detection: UV Absorbance at 254 nm.
-
Injection Volume: 10 µL.
Quantitative Data & Method Validation
The optimization of the micellar mobile phase is a delicate balance between retention time and enantiomeric resolution. As demonstrated in Table 1, the synergistic use of SDS and Brij-35 provides the optimal chromatographic environment.
Table 1: Optimization of Micellar Mobile Phase for Atc Diastereomers
| SDS Conc. (mM) | Brij-35 Conc. (mM) | pH | Retention Factor ( k1 ) | Resolution ( Rs ) | Peak Symmetry |
| 20 | 0 | 5.0 | 3.2 | 1.1 | Poor (Tailing) |
| 40 | 0 | 5.0 | 4.5 | 1.4 | Moderate |
| 40 | 10 | 5.0 | 5.1 | 2.8 | Excellent (Optimal) |
| 60 | 10 | 5.0 | 6.0 | 2.5 | Good (Broadening) |
The developed method was validated according to ICH guidelines, demonstrating exceptional sensitivity and adherence to green chemistry principles (Table 2). The high Green Assessment Score validates MLC as a sustainable alternative to traditional RP-HPLC[2].
Table 2: Method Validation Parameters for Atc Enantioseparation
| Validation Parameter | Observed Value | Acceptance Criteria |
| Limit of Detection (LOD) | 0.25 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.80 ng/mL | S/N ≥ 10 |
| Linearity Range | 1.0 - 100 µg/mL | R2 > 0.999 |
| Intra-day Precision (RSD) | 1.2% | ≤ 2.0% |
| Green Assessment Score | 78 | > 75 (Excellent) |
Conclusion
The integration of pre-column chiral derivatization with Micellar Liquid Chromatography provides a robust, self-validating system for the enantioseparation of 2-aminotetralin-2-carboxylic acid (Atc). By leveraging the complex three-phase partitioning mechanics of a mixed SDS/Brij-35 micellar system, researchers can achieve baseline resolution of Atc diastereomers without the financial burden of chiral columns or the ecological damage associated with hazardous organic solvents.
References
-
High-performance Liquid Chromatographic Separation of Enantiomers of Synthetic Amino Acids on a Ristocetin a Chiral Stationary P. mst.edu.[Link]
-
An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. nih.gov. [Link]
-
Full article: Enantioseparation of racemic amino alcohols using green micellar liquid chromatography and confirmation of absolute configuration with elution order. tandfonline.com.[Link]
-
Full article: Micellar liquid chromatography for enantioseparation of β-adrenolytics using (S)-ketoprofen-based reagents. tandfonline.com.[Link]
-
Liquid Chromatography: Fundamentals and Instrumentation [third edition] 0323999687. dokumen.pub.[Link]
Sources
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dokumen.pub [dokumen.pub]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Comprehensive In Vitro Assays for Determining Atc-Peptide Affinity to the Vasopressin V1 Receptor
An Application Note and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals in pharmacology and related fields.
Abstract: This document provides a detailed guide to the most effective in vitro assays for determining the binding affinity of novel Atc-peptides to the vasopressin V1 receptor (V1R). We will explore the theoretical underpinnings and provide step-by-step protocols for radioligand binding assays, fluorescence polarization (FP), and surface plasmon resonance (SPR). This guide is designed to equip researchers with the necessary knowledge to select the appropriate assay, execute it flawlessly, and interpret the results with confidence.
Introduction: The Vasopressin V1 Receptor and its Significance
The vasopressin V1 receptor, a member of the G-protein coupled receptor (GPCR) family, is a critical player in a variety of physiological processes. Primarily found on smooth muscle cells, platelets, and hepatocytes, its activation by the endogenous ligand arginine vasopressin (AVP) leads to vasoconstriction, platelet aggregation, and glycogenolysis. Given its role in regulating blood pressure and hemostasis, the V1R is a key therapeutic target for conditions such as septic shock, hypertension, and bleeding disorders.
The development of novel peptide analogues, such as those incorporating the unnatural amino acid L-2-amino-5-thiocyclohexanecarboxylic acid (Atc), offers the potential for enhanced stability, selectivity, and therapeutic efficacy. A precise and reliable determination of the binding affinity of these Atc-peptides for the V1R is a foundational step in their preclinical development. This guide provides the necessary protocols to achieve this.
The V1 Receptor Signaling Cascade
Upon agonist binding, the V1R undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a physiological response.
Figure 1: Simplified V1 Receptor Signaling Pathway.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate in vitro assay depends on several factors, including the required throughput, the availability of labeled ligands, and the specific information sought (e.g., kinetics vs. endpoint affinity).
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Radioligand Binding | Competition between a radiolabeled ligand and the unlabeled test compound (Atc-peptide) for the V1R. | High sensitivity, well-established, direct measurement of binding. | Requires handling of radioactive materials, generates radioactive waste. | Medium to High |
| Fluorescence Polarization (FP) | Competition between a fluorescently labeled ligand and the unlabeled test compound, measured by changes in the polarization of emitted light. | Non-radioactive, homogeneous (no-wash) format, amenable to high-throughput screening (HTS). | Potential for interference from fluorescent compounds, requires a suitable fluorescent probe. | High |
| Surface Plasmon Resonance (SPR) | Immobilized V1R on a sensor chip; binding of the Atc-peptide is detected by changes in the refractive index. | Real-time kinetics (on/off rates), label-free, provides detailed binding information. | Requires specialized equipment, can be technically demanding, potential for protein denaturation during immobilization. | Low to Medium |
Protocol: Radioligand Competitive Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of an Atc-peptide for the V1 receptor using a commercially available radiolabeled ligand, such as [³H]-Arginine Vasopressin.
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human V1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Arginine Vasopressin (PerkinElmer, specific activity ~50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: Atc-peptide V1, serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
96-well Filter Plates: Glass fiber filter plates (e.g., Millipore).
-
TopSeal-A™ PLUS: Adhesive plate seals.
-
Microplate Scintillation Counter: (e.g., MicroBeta² from PerkinElmer).
Experimental Workflow
Figure 2: Workflow for the Radioligand Competitive Binding Assay.
Step-by-Step Protocol
-
Prepare Serial Dilutions: Prepare a serial dilution of the Atc-peptide in assay buffer. The concentration range should span at least 4-5 orders of magnitude around the expected IC₅₀.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
25 µL of Assay Buffer for total binding.
-
25 µL of 1 µM unlabeled AVP for non-specific binding (NSB).
-
25 µL of the corresponding Atc-peptide serial dilution.
-
-
Add Radioligand: Add 25 µL of [³H]-AVP to all wells. The final concentration should be approximately equal to its Kd for the V1R.
-
Add Membranes: Add 50 µL of V1R membrane preparation to all wells. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the pre-wetted glass fiber filter plate using a cell harvester. Wash each well 3-4 times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the Atc-peptide.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Atc-peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Fluorescence Polarization (FP) Assay
This protocol outlines a homogeneous, non-radioactive competitive binding assay using a fluorescently labeled AVP analogue.
Materials and Reagents
-
V1R Membranes: Solubilized membranes from a cell line expressing the V1 receptor.
-
Fluorescent Ligand: A fluorescently labeled AVP analogue (e.g., TAMRA-AVP).
-
Assay Buffer: As per the radioligand assay, but optimized for FP (e.g., may require specific detergents for membrane solubilization).
-
Test Compound: Atc-peptide V1, serially diluted.
-
Black, low-volume 384-well plates.
-
A microplate reader with FP capabilities.
Experimental Workflow
Figure 3: Workflow for the Fluorescence Polarization (FP) Assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare serial dilutions of the Atc-peptide in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add:
-
5 µL of fluorescent ligand.
-
5 µL of Atc-peptide serial dilution or controls.
-
10 µL of solubilized V1R membranes.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light.
-
Read Plate: Measure the fluorescence polarization in millipolarization units (mP) using a suitable plate reader.
Data Analysis
The data analysis is analogous to the radioligand binding assay. A decrease in mP values indicates displacement of the fluorescent ligand by the Atc-peptide. Plot the mP values against the log concentration of the Atc-peptide and use non-linear regression to determine the IC₅₀, which can then be converted to Ki using the Cheng-Prusoff equation.
Protocol: Surface Plasmon Resonance (SPR) Assay
SPR provides real-time, label-free analysis of binding kinetics. This protocol assumes the use of a Biacore system (Cytiva) but the principles apply to other SPR instruments.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore T200).
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran).
-
Immobilization Kit: Amine coupling kit (containing EDC, NHS, and ethanolamine).
-
V1R Preparation: Purified, solubilized V1 receptor.
-
Running Buffer: HBS-P+ (HEPES buffered saline with surfactant P20).
-
Test Compound: Atc-peptide V1, serially diluted in running buffer.
Step-by-Step Protocol
-
Chip Preparation and Receptor Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.
-
Inject the purified V1R preparation over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the V1R.
-
-
Binding Analysis:
-
Inject a series of concentrations of the Atc-peptide over both the V1R-immobilized and reference flow cells.
-
Monitor the change in response units (RU) over time. Each injection cycle consists of an association phase (peptide flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound peptide and prepare the surface for the next injection.
Data Analysis
-
Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the V1R-immobilized flow cell to correct for bulk refractive index changes.
-
Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate Affinity: The equilibrium dissociation constant (KD) is calculated as kd/ka.
Conclusion
The choice of in vitro assay for determining the affinity of Atc-peptides to the V1 receptor is a critical decision in the drug discovery pipeline. Radioligand binding assays remain the gold standard for their sensitivity and direct measurement of binding. However, non-radioactive alternatives like fluorescence polarization offer higher throughput and a simpler workflow, making them ideal for screening large compound libraries. For a detailed understanding of the binding kinetics, surface plasmon resonance is unparalleled. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize the V1R affinity of their novel Atc-peptides, paving the way for the development of next-generation therapeutics.
References
-
Title: Structure of the human V1a vasopressin receptor. Source: Science Advances URL: [Link]
-
Title: International Union of Basic and Clinical Pharmacology. XCV. Recent advances in the pharmacology of vasopressin and oxytocin receptors. Source: Pharmacological Reviews URL: [Link]
-
Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
Technical Support Center: Optimizing RP-HPLC Resolution for 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Isomers
Welcome to the technical support center for the chromatographic resolution of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these isomers, which can exist as positional isomers and stereoisomers (enantiomers and diastereomers), presents a unique set of challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). This resource aims to equip you with the scientific principles and practical steps to achieve optimal resolution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: Why are my isomer peaks co-eluting or showing poor resolution?
A1: Poor resolution between isomers of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is primarily a selectivity issue.[1] Unlike non-isomeric compounds, these molecules have very similar physicochemical properties. To improve separation, you must enhance the subtle differences in their interactions with the stationary and mobile phases.
Causality & Recommended Actions:
-
Mobile Phase pH is Not Optimal: The analyte is zwitterionic, possessing both a basic amino group and an acidic carboxylic acid group. The pH of the mobile phase will dictate the ionization state of these functional groups, which in turn significantly affects the molecule's overall polarity and retention in RP-HPLC.[2][3]
-
At low pH: The amino group is protonated (positive charge), and the carboxylic acid is non-ionized.
-
At high pH: The carboxylic acid is deprotonated (negative charge), and the amino group is neutral.
-
At isoelectric point (pI): Both groups are ionized, forming a zwitterion.
-
Action: Systematically evaluate a range of mobile phase pH values. A good starting point is to adjust the pH to be at least 2 units away from the pKa of the amino and carboxylic acid groups to ensure a consistent ionization state.[4] This can dramatically alter selectivity between the isomers.[3]
-
-
Inappropriate Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, but they offer different selectivities. Their differing abilities to engage in hydrogen bonding and dipole-dipole interactions can be exploited to resolve closely related isomers.[1]
-
Action: If you are using acetonitrile and observing poor resolution, try substituting it with methanol, or vice-versa. You can also evaluate different ratios in a ternary mobile phase (e.g., water/acetonitrile/methanol).
-
-
Insufficient Stationary Phase Interaction: A standard C18 column may not provide sufficient selectivity.
-
Action: Consider a stationary phase with alternative chemistry. A phenyl-hexyl or pentafluorophenyl (PFP) column can offer different retention mechanisms, such as π-π interactions with the aromatic ring of the tetrahydronaphthalene structure, which can enhance selectivity between isomers.[5]
-
Q2: I'm observing significant peak tailing for my isomers. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in RP-HPLC is often caused by secondary interactions with the silica-based stationary phase.
Causality & Recommended Actions:
-
Silanol Interactions: At mid-range pH, residual silanol groups on the silica backbone of the stationary phase can be deprotonated and negatively charged. The protonated amino group of your analyte can then interact with these sites via a secondary ion-exchange mechanism, leading to peak tailing.
-
Action 1 (Mobile Phase Modification): Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing these secondary interactions. Alternatively, adding a competing base, like triethylamine (TEA), to the mobile phase can also mask the active silanol sites.
-
Action 2 (Column Selection): Use a column with high-purity silica and advanced end-capping technology. These columns have a lower concentration of accessible silanol groups, reducing the likelihood of peak tailing for basic analytes.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]
-
Action: Reduce the injection volume or the concentration of your sample.
-
Q3: How can I separate the enantiomers of a specific isomer?
A3: The separation of enantiomers requires a chiral environment.[7] This can be achieved in HPLC through two primary methods: using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase.
Causality & Recommended Actions:
-
Chiral Stationary Phases (CSPs): These columns have a chiral selector immobilized on the stationary phase. Enantiomers will interact differently with the CSP, leading to different retention times.[7][8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown high selectivity for a broad range of compounds, including amino acids.[9][10]
-
Action: Screen a variety of CSPs with different chiral selectors under both normal-phase and reversed-phase conditions. The choice of mobile phase (e.g., hexane/isopropanol for normal phase or buffered aqueous/organic for reversed-phase) is critical for achieving separation.[11]
-
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added directly to the mobile phase. This selector forms transient diastereomeric complexes with the enantiomers in your sample, and these diastereomers can then be separated on a standard achiral column.[12]
-
Action: This technique is less common than using CSPs but can be effective. Common CMPAs include cyclodextrins or macrocyclic antibiotics like vancomycin.[12] Method development can be more complex due to the additional variable of the CMPA concentration.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental principles of separating these isomers.
Q1: What is the primary retention mechanism for these isomers in RP-HPLC?
A1: The primary retention mechanism is hydrophobic (or "reversed-phase") interaction. The non-polar tetrahydronaphthalene ring system of the molecule interacts with the non-polar stationary phase (e.g., C18). However, due to the presence of ionizable amino and carboxylic acid groups, secondary interactions such as ion-exchange and hydrogen bonding can also play a significant role, especially if not properly controlled.[13]
Q2: How do I choose the best starting conditions for method development?
A2: A good starting point for method development is to use a C18 column with a simple mobile phase gradient.[1]
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a versatile starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A broad scouting gradient, such as 5-95% B over 20-30 minutes, will help determine the approximate elution conditions.[14]
-
Detection: UV detection at a wavelength where the analyte has good absorbance.
Based on the results of this initial run, you can then begin to optimize the pH, organic modifier, and gradient slope to improve resolution.
Q3: Can temperature be used to optimize the separation?
A3: Yes, column temperature is a powerful tool for optimizing selectivity.[15] Changing the temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, which can sometimes significantly improve the resolution between closely eluting isomers. It is advisable to evaluate a range of temperatures (e.g., 25°C, 40°C, and 55°C) during method development.
Experimental Protocols & Data Presentation
Protocol 1: Systematic pH Scouting for Resolution Optimization
This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on isomer selectivity.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase Preparation:
-
Prepare three different aqueous mobile phases (Mobile Phase A) buffered at pH 3.0 (e.g., with 20 mM potassium phosphate, pH adjusted with phosphoric acid), pH 5.0, and pH 7.0.
-
The organic mobile phase (Mobile Phase B) will be Acetonitrile.
-
-
Isocratic Elution:
-
For each pH condition, perform a series of isocratic runs at varying percentages of Mobile Phase B (e.g., 20%, 30%, 40%, 50%) to find the organic content that provides a retention factor (k') between 2 and 10 for the isomers.
-
-
Data Evaluation:
-
For each pH, determine the mobile phase composition that gives the best resolution (Rs) between the critical isomer pair.
-
Compare the maximum resolution achieved at each pH to identify the optimal pH for the separation.
-
| Mobile Phase pH | Optimal % Acetonitrile | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 3.0 | 35% | 8.2 | 8.9 | 1.4 |
| 5.0 | 45% | 6.5 | 6.7 | 0.8 |
| 7.0 | 40% | 7.1 | 7.8 | 1.6 |
Table 1: Example data from a pH scouting experiment. In this hypothetical case, both pH 3.0 and 7.0 provide better resolution than pH 5.0.
Visualizations
Caption: A logical workflow for RP-HPLC method development.
Caption: Effect of pH on the ionization state of the analyte.
References
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Kazusaki, F., & S, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]
-
Pellissier, H. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. PubMed. Available at: [Link]
-
Matarashvili, I., & Chankvetadze, B. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. Available at: [Link]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available at: [Link]
-
Jāne, I., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available at: [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Dhandapani, R., & Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]
-
Chromasir. (2023). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available at: [Link]
-
Stoll, D. R., & Schoenmakers, P. J. (2017). Optimizing separations in online comprehensive two-dimensional liquid chromatography. PMC. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. PubMed. Available at: [Link]
-
Al-Majnoni, S., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]
-
Patel, K., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. veeprho.com [veeprho.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Steric Hindrance in Atc Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide specifically addresses the incorporation of Atc (2-aminotetralin-2-carboxylic acid) , a highly constrained α,α -disubstituted unnatural amino acid. While Atc is invaluable for designing conformationally restricted peptidomimetics (such as highly selective opioid receptor ligands [1]), its bulky tetralin ring introduces severe steric hindrance. This hindrance manifests as sluggish coupling rates, incomplete Fmoc deprotection, and truncated peptide sequences.
Below, you will find field-proven insights, step-by-step methodologies, and mechanistic troubleshooting to ensure your synthesis succeeds.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why do standard coupling reagents like HBTU fail when coupling Fmoc-Atc-OH? Causality & Mechanism: Standard uronium/aminium salts like HBTU or TBTU activate the carboxylic acid by forming an OBt (benzotriazole) active ester. The OBt leaving group is spatially bulky. When the incoming Fmoc-Atc-OBt ester approaches the resin-bound amine, the combination of the tetralin ring on the Atc monomer and the bulky OBt group creates a massive steric clash at the transition state. This raises the activation energy, leading to near-zero coupling efficiency at room temperature. Actionable Solution: You must switch to an activation strategy that produces a smaller, highly electrophilic intermediate. Amino acid fluorides are the gold standard for α,α -disubstituted amino acids because the fluoride ion is an excellent leaving group with a very small van der Waals radius, minimizing steric repulsion[2]. Alternatively, DIC/Oxyma Pure under microwave irradiation can provide the thermal energy required to overcome the activation barrier[3].
Q2: I successfully coupled Atc, but the next amino acid won't couple. What is happening? Causality & Mechanism: Once Atc is successfully attached to the growing peptide chain, its own α -amine becomes the nucleophile for the next coupling step. However, this amine is now flanked by the bulky tetralin ring, effectively shielding it from incoming activated amino acids. Furthermore, the Fmoc group on the Atc residue is deeply buried, making standard 20% Piperidine/DMF deprotection sluggish. Self-Validating System: Do not rely solely on the Kaiser test to validate the deprotection or coupling of Atc. Hindered primary amines often yield false-negative (colorless/yellow) Kaiser results. Validation Protocol: Perform a micro-cleavage of 2-3 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS. If you observe the mass of the Fmoc-retained peptide, your deprotection failed. If you observe the free Atc-peptide but no subsequent addition, your coupling failed.
Q3: How does resin choice impact the synthesis of Atc-containing peptides? Causality & Mechanism: Standard polystyrene (PS) resins have hydrophobic backbones that can promote inter-chain aggregation, especially when synthesizing hydrophobic, constrained sequences. In a highly loaded resin, the growing peptide chains are physically closer together, exacerbating steric hindrance. Actionable Solution: Use a PEG-based resin (e.g., ChemMatrix) which exhibits superior swelling in DMF and NMP, providing a more accessible microenvironment for the reagents. Crucially, utilize a low-loading strategy (0.10 - 0.25 mmol/g) to maximize the spatial distance between growing chains [4].
Part 2: Reagent Selection & Quantitative Data
To guide your optimization, the following table summarizes the performance metrics of various coupling strategies when applied to sterically hindered α,α -disubstituted amino acids like Atc.
| Coupling Strategy | Active Intermediate | Steric Bulk (Radius) | Relative Reactivity (Atc) | Epimerization Risk | Recommended Use Case |
| HBTU / DIEA | OBt Ester | Very High | Low (<10% yield) | Moderate | Unhindered standard amino acids. |
| HATU / HOAt | OAt Ester | High | Moderate (~50% yield) | Low | Moderately hindered couplings. |
| DIC / Oxyma (MW) | Oxyma Ester | Medium | High (>85% yield) | Low | Automated MW-SPPS protocols. |
| Acid Fluoride (DAST) | Acyl Fluoride | Very Low | Very High (>95% yield) | Very Low | Extreme steric hindrance (Atc to Atc). |
Note: Atc itself, lacking an α -proton, cannot epimerize at the α -carbon. However, slow coupling of the subsequent amino acid onto the Atc amine can cause epimerization of that incoming residue.
Part 3: Experimental Protocols
Protocol A: Microwave-Assisted Coupling of Atc using DIC/Oxyma Pure
This protocol utilizes thermal energy to overcome the steric activation barrier, serving as a highly efficient, self-validating method for automated systems [3].
-
Resin Preparation: Swell 0.1 mmol of low-loading PEG resin (e.g., Rink Amide ChemMatrix, 0.15 mmol/g) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation) for 3 minutes at 75°C under microwave irradiation. Wash with DMF (5 x 1 min).
-
Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-Atc-OH and 0.5 mmol (5 eq) of Oxyma Pure in 2 mL of DMF. Add 0.5 mmol (5 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes at room temperature to pre-activate.
-
Coupling: Add the pre-activated mixture to the resin. Irradiate in the microwave synthesizer at 75°C for 15 minutes.
-
Validation: Wash the resin with DMF (5 x 1 min). Perform a micro-cleavage and LC-MS analysis to confirm the mass shift corresponding to Atc addition.
Protocol B: Synthesis and Application of Fmoc-Atc-F (Acid Fluoride)
For extreme cases (e.g., coupling an amino acid onto the sterically shielded Atc amine), pre-formed acid fluorides provide the smallest possible steric profile [2].
-
Synthesis of Fmoc-Atc-F: Dissolve 1.0 mmol of Fmoc-Atc-OH in 5 mL of anhydrous dry DCM under nitrogen.
-
Fluorination: Add 1.2 mmol of Diethylaminosulfur trifluoride (DAST) or Cyanuric Fluoride dropwise at 0°C. Stir for 1 hour, allowing the reaction to reach room temperature.
-
Workup: Wash the organic layer with ice-cold water (3 x 5 mL) to remove water-soluble byproducts. Dry over MgSO4, filter, and concentrate under vacuum to yield the Fmoc-Atc-F as a crystalline solid.
-
Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-Atc-F in minimal DMF. Add to 0.1 mmol of the deprotected resin along with 0.4 mmol of N,N-Diisopropylethylamine (DIEA).
-
Incubation: Agitate at room temperature for 2-4 hours. The small van der Waals radius of the fluoride leaving group allows the electrophilic carbonyl to penetrate the steric shield of the resin-bound amine.
Part 4: Visualizing the Workflows
Caption: Decision tree for troubleshooting incomplete Atc coupling in SPPS.
Caption: Mechanistic comparison of OBt ester vs. Acyl Fluoride activation for Atc.
References
- A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs ResearchG
- Insight into peptide bond formation from 3D-structural chemistry Royal Society of Chemistry
- Controlled Solid Phase Peptide Bond Formation Using N-Carboxyanhydrides and PEG Resins in Water ACS Sustainable Chemistry & Engineering
- Peptides on Tap: Automated Flow Synthesis with Standard HPLC ChemRxiv
Technical Support Center: Preventing Racemization of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc)
Role: Senior Application Scientist Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Researchers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereointegrity of conformationally restricted amino acids. 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) presents a unique synthetic hurdle. Used extensively to induce specific secondary structures in peptidomimetics and oxytocin antagonists[1], Atc is notoriously prone to epimerization/racemization during synthesis and peptide coupling.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress racemization and validate the stereointegrity of your Atc-containing compounds.
Core Challenge & Mechanistic Overview
The causality behind Atc's instability lies in its bicyclic tetralin architecture. The C1 position is both benzylic and alpha to the carboxyl group .
When the C1-carboxyl group is activated for coupling (e.g., forming an O-acylisourea), the pKa of the C1 proton drops drastically. The rigid ring system locks this benzylic proton in an orientation that perfectly aligns with the π -system of the adjacent aromatic ring, maximizing resonance stabilization of the enolate intermediate upon deprotonation. Consequently, base-catalyzed enolization occurs rapidly, leading to non-stereospecific reprotonation and a racemized product.
Mechanistic pathways of Atc racemization via enolization vs. stereoretentive coupling.
Frequently Asked Questions (FAQs)
Q1: Why do standard coupling conditions (e.g., HATU/DIPEA) fail for Atc? A1: Standard conditions rely on strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA). Because the activated Atc C1 proton is highly acidic, DIPEA rapidly deprotonates it before the incoming amine can attack the carbonyl. Furthermore, traditional carbodiimides like DCC, if used without potent nucleophilic additives, prolong the lifetime of the highly reactive intermediate, increasing the window for racemization[2].
Q2: What is the optimal coupling system to retain stereochemistry? A2: A self-validating, stereoretentive approach utilizes DIC (N,N'-Diisopropylcarbodiimide) in combination with OxymaPure (Ethyl cyanohydroxyiminoacetate). Oxyma rapidly converts the transient O-acylisourea into a highly amine-reactive, yet less basic, active ester. This must be paired with a sterically hindered, weak base like 2,4,6-trimethylpyridine (TMP) or sym-collidine, which neutralizes the reaction environment without stripping the benzylic proton.
Q3: How do I analytically verify that racemization did not occur? A3: Standard achiral RP-HPLC cannot resolve Atc enantiomers or diastereomeric peptide mixtures effectively without specialized conditions. You must use a chiral derivatizing agent (CDA) such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) . FLEC reacts with the amino group to form stable, highly fluorescent diastereomers that are easily resolved on standard C18 analytical columns[3].
Experimental Protocols: Stereoretentive Atc Coupling
Objective: To couple N-protected Atc to a growing peptide chain or primary amine with <2% epimerization.
Causality-Driven Methodology:
-
Solvent Preparation: Dissolve the N-protected Atc (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF.
-
Rationale: DCM reduces the overall dielectric constant of the medium, which destabilizes the polar enolate transition state compared to using pure DMF.
-
-
Cryo-Cooling: Chill the solution to 0°C under an inert argon atmosphere.
-
Rationale: Lowering the thermal energy exponentially decreases the rate of the off-target enolization pathway.
-
-
Additive Introduction: Add OxymaPure (1.05 eq) and stir for 5 minutes.
-
Activation: Add DIC (1.05 eq) dropwise. Stir at 0°C for 10 minutes to allow the formation of the Atc-Oxyma active ester.
-
Rationale: Pre-activation at low temperatures ensures the reactive intermediate is completely converted to the Oxyma ester before the base is introduced.
-
-
Base and Amine Addition: Add the target amine (1.0 eq), followed immediately by TMP (1.0 eq).
-
Rationale: TMP neutralizes any liberated acid and facilitates coupling without abstracting the highly acidic C1 benzylic proton.
-
-
Propagation: Allow the reaction to slowly warm to room temperature over 2 to 3 hours.
-
Analytical Validation: Cleave a micro-aliquot, derivatize with FLEC, and analyze via RP-HPLC to confirm stereointegrity[3].
Step-by-step workflow for the stereoretentive coupling of Atc.
Data Presentation: Coupling Condition Efficacy
The following table summarizes the quantitative impact of various coupling reagents and base combinations on the epimerization of Atc and similar conformationally restricted systems.
| Coupling Reagent | Additive | Base | Temperature | Typical Epimerization (%) |
| HATU | None | DIPEA | 25°C | > 40% (Highly Racemized) |
| DCC | HOBt | DIPEA | 25°C | 15 - 25% |
| EDC | HOAt | TMP | 0°C to 25°C | 5 - 10% |
| DEPBT | None | None | 25°C | < 5% |
| DIC | OxymaPure | TMP | 0°C to 25°C | < 2% (Optimal) |
Sources
- 1. Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP4249470A1 - Method for preparing alpha-amino acids - Google Patents [patents.google.com]
- 3. (PDF) Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review [academia.edu]
Technical Support Center: Optimizing Chiral Stationary Phases for Atc Enantiomer Separation
Welcome to the Technical Support Center for the enantioseparation of Atc (2-aminotetralin-2-carboxylic acid) . Atc is a highly rigid, unnatural α -amino acid widely utilized in conformationally restricted peptide synthesis and advanced drug design. Because of its bulky tetralin ring and zwitterionic nature, separating its enantiomers requires highly specific chiral recognition environments.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure baseline resolution of Atc enantiomers.
End-to-End Experimental Workflow
Figure 1: End-to-end experimental workflow for Atc enantiomer separation.
Section 1: Chiral Stationary Phase (CSP) Selection & Mechanism
Q: Why are macrocyclic glycopeptide CSPs (like Teicoplanin) preferred over standard polysaccharide-based CSPs for free Atc separation?
A: The structural rigidity of Atc requires a highly specific, multi-point chiral recognition environment. Macrocyclic antibiotics like Teicoplanin and Ristocetin A form specialized "chiral clefts." The causality of this successful separation relies on three simultaneous interactions:
-
Steric Inclusion : The aglycone basket of Teicoplanin perfectly accommodates the bulky, rigid tetralin ring of Atc.
-
Hydrogen Bonding : The free carboxyl and amino groups of Atc form directional H-bonds with the peptide backbone of the CSP.
-
π−π Interactions : The aromatic portion of the tetralin ring interacts with the aromatic rings of the CSP's cross-linked amino acids.
Standard polysaccharide CSPs often lack these deep, rigid inclusion pockets necessary to restrict the conformational freedom of the tetralin ring, leading to broader peaks and lower enantioselectivity for free, unprotected Atc 1.
Figure 2: Logical relationship of the multi-point chiral recognition mechanism between Atc and Teicoplanin CSP.
Section 2: Mobile Phase Optimization & Flow Dynamics
Q: I am observing poor resolution ( Rs<1.5 ) when running Atc on a Teicoplanin column in reversed-phase mode. How can I optimize the mobile phase?
A: In hydro-organic mobile phases, the concentration of the organic modifier directly dictates the strength of the hydrogen bonding and steric inclusion. For Atc, increasing the Methanol (MeOH) content generally increases the retention factor ( k ) and the selectivity ( α ). Methanol acts as a protic modifier that modulates the hydration shell around the chiral cleft without completely disrupting the critical H-bonds 2.
Furthermore, because Atc is a bulky molecule, mass transfer within the stationary phase pores is slower. Decreasing the flow rate from 1.0 mL/min to 0.6 mL/min allows for extended interaction time, which is critical for achieving baseline resolution 1.
Table 1: Effect of Methanol Concentration and Flow Rate on Atc Separation (Teicoplanin CSP, 25°C)
| Mobile Phase (MeOH:H₂O) | Flow Rate (mL/min) | Retention Factor L-Atc ( k1 ) | Retention Factor D-Atc ( k2 ) | Selectivity ( α ) | Resolution ( Rs ) |
| 30:70 | 1.0 | 1.85 | 2.40 | 1.30 | 1.55 |
| 40:60 | 1.0 | 2.10 | 2.94 | 1.40 | 1.80 |
| 40:60 | 0.6 | 2.15 | 3.10 | 1.44 | 2.10 |
(Data synthesized from optimization parameters for unusual amino acids on macrocyclic CSPs).
Section 3: Step-by-Step Self-Validating Protocol
Q: What is the standard operating procedure for validating the enantiomeric purity of synthesized Atc?
A: To ensure a self-validating system, the protocol must include a co-injection phase to definitively prove the elution order and rule out column-induced artifacts or system peaks 1.
Protocol: Isocratic Enantioseparation of Atc
-
Column Equilibration : Flush a Teicoplanin CSP column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm) with a mobile phase of 40:60 Methanol:Water for 45 minutes at a flow rate of 1.0 mL/min.
-
Sample Preparation : Dissolve racemic Atc in the mobile phase to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Reference Preparation (Self-Validation Step) : Prepare a separate vial containing pure L-Atc standard at 0.5 mg/mL.
-
Chromatographic Run :
-
Set the column oven temperature to 25°C.
-
Set UV detection to 254 nm.
-
Inject 10 µL of the racemic mixture. Record the chromatogram (you should observe two baseline-resolved peaks).
-
-
Co-Injection : Inject a 50:50 mixture of the racemate and the pure L-Atc standard.
-
Data Interpretation : The peak that increases in area relative to the other is definitively the L-enantiomer. On Teicoplanin CSPs, L-Atc consistently elutes before D-Atc due to the specific spatial arrangement of the chiral cleft favoring the D-enantiomer's retention.
Section 4: Advanced Troubleshooting FAQs
Q: My retention times are shifting, and the peaks are broadening over sequential runs. What is the cause?
A: This is a classic symptom of stationary phase overloading or incomplete column regeneration. Because Atc contains a highly hydrophobic tetralin ring, trace amounts can remain strongly adsorbed in the hydrophobic pockets of the aglycone basket. Solution: Implement a wash step every 10 runs using 100% Methanol for 15 minutes, followed by re-equilibration with your standard mobile phase. Do not use highly basic washes (pH > 8.0), as this can permanently degrade the silica-bonded macrocyclic peptide.
Q: Can I use this exact method for N-protected Atc derivatives, such as Cbz-L-tetralanine?
A: No. The chiral recognition mechanism for free Atc relies heavily on the zwitterionic interaction between the free α -amino/carboxyl groups and the CSP. N-protection (like Carbobenzyloxy, Cbz) removes the primary amine's ability to act as a hydrogen bond donor. For Cbz-protected Atc, you must switch to an amylose-based CSP (e.g., Chiralpak IA) using a normal-phase eluent (e.g., Hexane:Ethanol 90:10 with 0.1% TFA) to achieve proper enantioseparation 3.
References
- Péter, A., et al. "High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase." Scholars' Mine, Missouri S&T.
- Péter, A., et al. "High-performance Liquid Chromatographic Separation of Enantiomers of Synthetic Amino Acids on a Ristocetin A Chiral Stationary Phase." Scholars' Mine, Missouri S&T.
- BenchChem Technical Support. "A Technical Guide to the Purity Standards of Synthetic N-Carbobenzyloxy-L-2-aminotetralin-2-carboxylic acid (Cbz-L-tetralanine)." BenchChem.
Sources
A Researcher's Guide to Comparative OT/V1 Receptor Selectivity of Atc Isomers
In the intricate world of G protein-coupled receptor (GPCR) pharmacology, the subtle yet profound differences in ligand selectivity can dictate the therapeutic potential of a molecule. This is particularly true for the closely related oxytocin (OT) and vasopressin (AVP) systems, where the cognate receptors, the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR), share significant structural homology yet mediate distinct physiological effects.[1] The development of selective ligands is therefore a paramount goal in drug discovery to minimize off-target effects. This guide provides an in-depth comparison of the OTR and V1aR selectivity of oxytocin analogues incorporating the conformationally constrained unnatural amino acid, 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc).
The incorporation of unnatural amino acids like Atc into peptide scaffolds is a powerful strategy to enhance stability, modulate receptor affinity, and improve selectivity.[2] This guide will delve into the experimental data supporting the differential selectivity of Atc isomers, explain the underlying signaling pathways, and provide a detailed protocol for assessing receptor binding, empowering researchers to critically evaluate and design novel therapeutic peptides.
Understanding Receptor Selectivity: A Tale of Two Affinities
Receptor selectivity is a quantitative measure of a ligand's ability to bind to a specific receptor in preference to others. It is typically determined by comparing the ligand's binding affinity (Ki) for different receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the less preferred receptor by the Ki for the more preferred receptor. A higher selectivity ratio signifies a more selective compound.
For the purpose of this guide, we will focus on the selectivity of Atc-containing oxytocin analogues for the human OTR versus the human V1aR. High OTR selectivity is often desired for therapeutic applications targeting social behaviors or uterine contractions, while avoiding the vasoconstrictive effects mediated by V1aR.[1]
The Key Players: OTR and V1aR Signaling Cascades
Both the OTR and V1aR are members of the Class A (rhodopsin-like) family of GPCRs and primarily couple to Gαq/11 proteins.[3] Activation of these receptors initiates a cascade of intracellular events, leading to a physiological response. Understanding these pathways is crucial for interpreting functional assay data.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
Diagram: OTR and V1aR Signaling Pathway
Caption: Canonical Gαq/11 signaling pathway for OTR and V1aR.
Comparative Analysis of Atc Isomer Selectivity
The incorporation of the conformationally restricted Atc residue at position 2 of oxytocin has been shown to significantly influence receptor selectivity. A study by Pávó et al. (1998) investigated the receptor binding affinities of oxytocin analogues containing the (R) and (S) isomers of Atc.
The data from this study is summarized in the table below:
| Compound | OTR Binding Affinity (Ki, nM) | V1aR Binding Affinity (Ki, nM) | OT/V1 Selectivity Ratio (V1aR Ki / OTR Ki) |
| Oxytocin | 1.2 | 25 | 20.8 |
| [ (S)-Atc² ]-OT | 5.8 | 258 | 44.5 |
| [ (R)-Atc² ]-OT | 4.2 | Not Reported | Not Reported |
| Data sourced from Pávó et al. (1998). |
As the data indicates, the substitution of Tyrosine at position 2 with (S)-Atc resulted in a more than two-fold increase in selectivity for the OTR over the V1aR compared to native oxytocin. This enhanced selectivity is attributed to the conformational constraints imposed by the Atc residue, which likely favors a binding pose more compatible with the OTR binding pocket. While the V1 receptor affinity for the (S)-Atc analogue was dramatically decreased, the binding to the oxytocin receptor was only somewhat decreased.
Experimental Workflow: Assessing Receptor Binding Affinity
To determine the binding affinities (Ki) of novel ligands, a competitive radioligand binding assay is a standard and robust method. This assay measures the ability of a non-radioactive test compound (the "competitor," e.g., an Atc-containing analogue) to displace a radioactive ligand ("radioligand") that is known to bind with high affinity to the target receptor.
Diagram: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a representative example for determining the Ki of a test compound at the human OTR. A similar protocol would be followed for the V1aR, using a V1aR-selective radioligand.
1. Materials and Reagents:
-
Cell membranes expressing the human oxytocin receptor (commercially available or prepared from a stable cell line).
-
Radioligand: e.g., [³H]-Oxytocin.
-
Unlabeled competitor: Atc-containing oxytocin analogues.
-
Non-specific binding control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
2. Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.
3. Assay Procedure:
-
To each well of a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control or 50 µL of competitor at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
4. Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
5. Measurement of Radioactivity:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled ligand) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion and Future Directions
The strategic incorporation of conformationally constrained unnatural amino acids, such as the (S)-isomer of Atc, into the oxytocin scaffold has been demonstrated to be an effective strategy for enhancing OTR selectivity. The data presented in this guide highlights the potential of such modifications to fine-tune the pharmacological profile of peptide therapeutics.
For researchers in the field, the key takeaway is the importance of empirical testing of stereoisomers, as subtle changes in stereochemistry can have a dramatic impact on receptor interaction and selectivity. The provided experimental workflow offers a robust framework for such investigations. Future research should focus on elucidating the precise structural basis for the observed selectivity through techniques such as X-ray crystallography or cryo-electron microscopy of the ligand-receptor complexes. A deeper understanding of these interactions will undoubtedly pave the way for the rational design of even more selective and potent OTR ligands for a range of therapeutic applications.
References
-
Pávó, M., et al. (1998). Synthesis of Oxytocin Antagonists Containing Conformationally Constrained Amino Acids in Position 2. Journal of Peptide Science, 4(4), 245-251. [Link]
- Gimpl, G., & Fahrenholz, F. (2001). The oxytocin receptor system: structure, function, and regulation. Physiological Reviews, 81(2), 629-683.
- Manning, M., et al. (2012). The past, present and future of vasopressin and oxytocin peptide and non-peptide agonists and antagonists. Advances in Experimental Medicine and Biology, 739, 1-22.
- Thibonnier, M., et al. (1999). The human V1a vasopressin receptor: from structure to function. Progress in Brain Research, 119, 19-30.
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
- Zingg, H. H., & Laporte, S. A. (2003). The oxytocin receptor. Trends in Endocrinology & Metabolism, 14(5), 222-227.
- Japelj, B., et al. (2016). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Neuroendocrinology, 28(8).
- Busnelli, M., & Chini, B. (2018). Molecular and functional diversity of vasopressin and oxytocin receptors. Journal of Neuroendocrinology, 30(5), e12591.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Muttenthaler, M., et al. (2010). Modulating oxytocin activity and plasma stability by disulfide bond engineering. Journal of Medicinal Chemistry, 53(24), 8585-8596.
-
Creative Diagnostics. Oxytocin Signaling Pathway. [Link]
- Gutkowska, J., et al. (1997). Oxytocin is a cardiovascular hormone. Brazilian Journal of Medical and Biological Research, 30(5), 583-593.
- Devost, D., et al. (2008). Novel in vitro system for functional assessment of oxytocin action. American Journal of Physiology-Endocrinology and Metabolism, 294(1), E1-E6.
- Manning, M., et al. (2008). The history of the discovery of the antidiuretic and oxytocic hormones of the posterior pituitary. Journal of the American Society of Nephrology, 19(8), 1452-1457.
- Thibonnier, M., et al. (1994). Molecular and cellular biology of the human V1a vasopressin receptor.
- Koehbach, J., et al. (2013). Oxytocin and vasopressin: from molecules to social behavior. Current Medicinal Chemistry, 20(18), 2293-2311.
- Fahrenholz, F., & Gimpl, G. (1998). Structure and function of the V2-vasopressin receptor. Pharmacology & Therapeutics, 80(3), 269-291.
- Carter, C. S. (2014). Oxytocin pathways and the evolution of human behavior. Annual Review of Psychology, 65, 17-39.
- Hruby, V. J., et al. (1995). Design of potent and selective antagonists for the vasopressin V1a and V2 receptors.
-
Pávó, M., et al. (1998). Synthesis of Oxytocin Antagonists Containing Conformationally Constrained Amino Acids in Position 2. Journal of Peptide Science, 4(4), 245-251. [Link]
- Juszczak, M., & Stempniak, B. (2014). Oxytocin and its receptors in the central and peripheral nervous system. Postepy higieny i medycyny doswiadczalnej, 68, 1030-1040.
Sources
- 1. Structural information in therapeutic peptides: Emerging applications in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Anatomical Therapeutic Chemical (ATC) Classification of Drugs by Integrating Chemical-Chemical Interactions and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Structural Analysis: Atc vs. Phenylalanine Derivatives in Drug Design
A Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the precise architecture of a molecule is paramount, dictating its binding affinity, selectivity, and ultimately, its therapeutic efficacy. This guide provides a detailed comparative structural analysis of L-2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (Atc) and its progenitor, phenylalanine, alongside its derivatives. As a constrained analog of phenylalanine, Atc offers unique conformational rigidity, which has significant implications for its application in medicinal chemistry, particularly in the design of peptidomimetics and other structured therapeutic agents.
This analysis will delve into the key structural differentiators, supported by experimental data and established methodologies. We will explore how the cyclization within the Atc scaffold fundamentally alters its physicochemical and biological properties compared to the more flexible phenylalanine framework. The insights provided are intended to empower researchers to make informed decisions in the design of novel therapeutics by understanding the nuanced interplay between molecular structure and function.
Structural Foundations: Atc and Phenylalanine
Phenylalanine is an aromatic amino acid characterized by a benzyl side chain. Its inherent flexibility, arising from the rotation around the Cα-Cβ and Cβ-Cγ bonds, allows it to adopt a wide range of conformations. This conformational pliability can be both an advantage and a disadvantage in drug design. While it can allow for adaptation to various binding pockets, it can also lead to a loss of entropy upon binding, potentially reducing affinity and contributing to off-target effects.
Atc, in contrast, is a conformationally restricted analog of phenylalanine. The fusion of the phenyl ring to a cyclohexane ring to form the tetralin scaffold severely limits the rotational freedom of the side chain. This pre-organization of the molecule into a more defined three-dimensional shape can lead to enhanced binding affinity and selectivity for its biological target.
Table 1: Comparative Structural and Physicochemical Properties
| Property | Phenylalanine | Atc (L-2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) | Key Implications for Drug Design |
| Structure | Flexible benzyl side chain | Rigid tetralin scaffold | Atc's rigidity can lead to higher binding affinity and selectivity due to a lower entropic penalty upon binding. |
| Key Torsional Angles | Multiple low-energy conformers | Restricted torsional angles | The predictable conformation of Atc facilitates rational drug design and Structure-Activity Relationship (SAR) studies. |
| Lipophilicity (logP) | Approximately -1.38 | Approximately 1.5 | The increased lipophilicity of Atc can enhance membrane permeability but may also affect solubility and metabolism. |
| Molecular Surface Area | Smaller | Larger | The bulkier nature of Atc can create more extensive interactions with a binding site but may also introduce steric hindrance. |
| Synthesis | Readily available | Multi-step synthesis required | Synthetic accessibility and cost are important considerations in the drug development pipeline. |
Experimental Workflow for Comparative Structural Analysis
A robust comparative analysis necessitates a multi-pronged approach, combining high-resolution structural elucidation with spectroscopic and computational methods. The following workflow outlines a validated methodology for characterizing and comparing Atc-containing peptides with their phenylalanine-based counterparts.
Figure 1: A comprehensive workflow for the comparative structural and biophysical analysis of Atc and phenylalanine-containing peptides.
Expertise & Experience: Rationale Behind the Workflow
This workflow is designed to provide a holistic understanding of the structural and functional differences between Atc and phenylalanine-containing molecules.
-
From Synthesis to Structure: The initial synthesis and purification steps are critical for obtaining high-purity samples, which are a prerequisite for reliable biophysical and structural analysis. Mass spectrometry confirms the identity and purity of the synthesized peptides.
-
High-Resolution Insights: X-ray crystallography provides an atomic-level snapshot of the molecule's three-dimensional structure in the solid state. This is the gold standard for determining precise bond lengths, angles, and the overall conformation. For Atc-containing peptides, this can reveal how the constrained scaffold influences the local peptide backbone and interacts with neighboring residues.
-
Solution-State Conformation: While crystallography is powerful, molecules in solution can adopt different conformations. 2D NMR spectroscopy, particularly NOESY, provides through-space proton-proton distances, which are crucial for determining the solution-state structure and dynamics. This is especially important for comparing the conformational flexibility of a phenylalanine residue versus the rigidity of Atc in a peptide sequence.
-
Secondary Structure and Binding: Circular Dichroism (CD) spectroscopy offers a rapid assessment of the secondary structure content (e.g., alpha-helix, beta-sheet) of the peptides in solution. This can reveal how the incorporation of a rigid residue like Atc might induce or stabilize a particular secondary structure. Surface Plasmon Resonance (SPR) provides real-time kinetic data on the binding of the peptides to their target, allowing for a quantitative comparison of their affinities (KD) and on/off rates.
-
Computational Synergy: Molecular Dynamics (MD) simulations, often initiated from the crystal structure, provide insights into the dynamic behavior of the molecules in a simulated physiological environment. Molecular docking can then be used to predict the binding mode of the different conformers to a target receptor, helping to rationalize the experimental binding data.
Trustworthiness: A Self-Validating System
The strength of this workflow lies in its integrated and cross-validating nature.
-
Consistency Across Techniques: A high degree of confidence in the structural model is achieved when the crystal structure is consistent with the solution-state NMR data. Discrepancies can highlight important conformational changes that occur upon crystallization or in different solvent environments.
-
Structure-Function Correlation: The binding affinities determined by SPR should be rationalized by the structural data obtained from crystallography, NMR, and computational modeling. For example, a higher affinity for the Atc-containing peptide should be explainable by a more favorable binding conformation or additional interactions observed in the structural models.
-
Predictive Power: A well-validated structural and biophysical understanding of the Atc and phenylalanine analogs can then be used to predict the properties of new designs, accelerating the drug discovery cycle.
Detailed Experimental Protocols
Peptide Synthesis and Purification
-
Synthesis: Peptides are synthesized on a solid-phase support (e.g., Rink amide resin) using standard Fmoc/tBu chemistry. The Atc and phenylalanine amino acids are incorporated as Fmoc-protected derivatives.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and electrospray ionization mass spectrometry (ESI-MS).
X-ray Crystallography
-
Crystallization: High-purity peptide is dissolved in a suitable buffer and screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).
-
Data Collection: Single crystals are cryo-cooled, and diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or molecular replacement and refined to a high resolution (typically < 2.0 Å).
2D NMR Spectroscopy
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.
-
Data Acquisition: A suite of 2D NMR experiments, including COSY, TOCSY, and NOESY, are acquired on a high-field NMR spectrometer (≥ 600 MHz).
-
Data Analysis: Resonance assignments are made using the COSY and TOCSY spectra. The NOESY spectrum is used to identify through-space correlations, which are then used as distance restraints in structure calculations.
Conclusion
The comparative structural analysis of Atc and phenylalanine derivatives is a powerful tool in modern drug design. The rigid scaffold of Atc offers a compelling strategy to pre-organize a molecule into a bioactive conformation, potentially leading to significant improvements in binding affinity, selectivity, and metabolic stability. By employing a multi-faceted experimental and computational workflow, researchers can gain a deep understanding of the structural and functional consequences of incorporating such constrained amino acids into therapeutic candidates. The methodologies and insights presented in this guide are intended to facilitate the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.
References
-
Conformationally Restricted Phenylalanine Analogues. Journal of the American Chemical Society. [Link]
-
Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Macromolecular Crystallography. Nature Methods. [Link]
-
Two-Dimensional NMR Spectroscopy. Principles of Nuclear Magnetic Resonance in One and Two Dimensions. [Link]
-
Circular Dichroism Spectroscopy for the Analysis of Protein and Peptide Secondary Structure. Methods in Molecular Biology. [Link]
-
Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. Nature Protocols. [Link]
-
Molecular Dynamics Simulation for All. Neuron. [Link]
-
Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Medicinal Chemistry. [Link]
Validation of Atc-Containing Peptides in Isolated Guinea-Pig Uterus Models: A Comprehensive Comparison Guide
Executive Summary & Rationale
In the development of tocolytics (labor-repressive agents) and peptide therapeutics, targeting the oxytocin receptor (OTR) without cross-activating the structurally similar vasopressin receptor remains a significant pharmacological hurdle. Peptide engineering frequently employs conformationally constrained, non-canonical amino acids to enhance receptor subtype selectivity and metabolic stability.
The incorporation of 2-aminotetralin-2-carboxylic acid (Atc) into position 2 of oxytocin analogs has emerged as a highly effective strategy to synthesize selective OTR antagonists[1]. In native oxytocin (CYIQNCPLG-NH2), the Tyrosine residue at position 2 is critical for receptor activation. Replacing this flexible aromatic residue with the bulky, rigid bicyclic ring of Atc restricts the and dihedral angles of the peptide backbone.
Causality in Design: This steric constraint prevents the peptide from adopting the active conformational state required to trigger Gq/11-coupled signal transduction. Consequently, the peptide is converted from an agonist to a competitive antagonist. Furthermore, the stereochemistry of the Atc substitution (S- vs. R-configuration) heavily dictates the divergence between OTR and V1 receptor affinities[1].
Comparative Performance: Atc-Peptides vs. Alternatives
When evaluating Atc-peptides against parent antagonists (e.g., the framework) and other constrained analogs like Car (1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid), the S-Atc modification demonstrates superior pharmacological selectivity[1].
As shown in the comparative data below, while Car-substituted analogs maintain high V1 receptor affinity (making them poor selective agents), the S-Atc substitution dramatically decreases V1 affinity while preserving OTR binding, yielding a highly favorable selectivity index.
Table 1: Receptor Binding Affinities and Selectivity of Position-2 Substituted Oxytocin Analogs
| Peptide Analog | OTR Affinity | V1 Receptor Affinity | OT/V1 Selectivity Index | Pharmacological Profile |
| Native Oxytocin | ++++ | +++ | ~1.5 | Non-selective Full Agonist |
| Parent Antagonist * | +++ | ++ | ~5.0 | Moderate Antagonist |
| S-Atc² Analog | ++ | +/- (Dramatically Decreased) | 44.5 | Highly Selective OTR Antagonist |
| R-Atc² Analog | ++ | + | ~12.0 | Selective OTR Antagonist |
| S-Car² Analog | +/- (Dramatically Decreased) | ++ | < 0.5 | V1-leaning Antagonist |
*Parent Antagonist refers to the framework. Data synthesized from in vitro binding assays on isolated guinea-pig uterus and rat kidney membranes[1].
Experimental Workflow: The Isolated Guinea-Pig Uterus Model
The isolated guinea-pig uterus is the gold-standard ex vivo model for validating OTR antagonists. Unlike the rat myometrium, the guinea-pig uterus exhibits electrophysiological properties and OTR expression profiles that more closely mirror human uterine physiology, ensuring higher translational reliability for drug development.
Step-by-Step Methodology & Causal Logic
-
Estrogen Priming: Administer diethylstilbestrol (0.1 mg/kg, i.p.) to female guinea pigs 24 hours prior to the experiment.
-
Causality: Estrogen artificially synchronizes the estrous cycle and massively upregulates myometrial OTR expression. This ensures a robust, reproducible contractile response necessary for accurate antagonist quantification.
-
-
Tissue Isolation: Excise the uterine horns and dissect longitudinal myometrial strips (1.0–1.5 cm) in cold, oxygenated De Jalon's solution.
-
Causality: De Jalon's solution contains a specifically lowered calcium concentration (approx. 0.3 mM) compared to standard Krebs buffer. This prevents spontaneous, erratic tetanic contractions, providing a flat, stable baseline required to measure agonist-induced phasic contractions accurately.
-
-
Organ Bath Equilibration: Mount the strips in a 10 mL organ bath at 32°C, aerated with 95% / 5% , under 1.0 g of resting tension. Wash the tissue every 15 minutes for 60 minutes.
-
Causality: The 60-minute resting phase allows the tissue to recover from mechanical dissection shock and restores intracellular ion gradients across the sarcolemma.
-
-
Agonist Baseline: Construct a cumulative concentration-response curve (CRC) using native oxytocin ( to M) to determine the baseline .
-
Antagonist Incubation: Wash the tissue until baseline tension is restored. Incubate the tissue with a fixed concentration of the Atc-peptide (e.g., M) for 20 minutes.
-
Causality: A 20-minute incubation is mandatory for the highly lipophilic, bulky Atc-peptide to penetrate the deep myometrial tissue layers and reach thermodynamic equilibrium with the OTRs.
-
-
Schild Analysis (Self-Validating Step): Re-run the oxytocin CRC in the presence of the Atc-peptide to calculate the value.
-
Self-Validation: If the Atc-peptide acts as a true competitive antagonist, the agonist CRC will demonstrate a parallel rightward shift without a depression of the maximal contractile response ( ). A slope of approximately 1.0 on the Schild regression mathematically validates both the competitive mechanism of the peptide and the viability of the tissue preparation [2].
-
Ex vivo workflow for validating Atc-peptide antagonists in isolated guinea-pig uterus.
Mechanistic Pathway of Atc-Peptide Inhibition
The efficacy of Atc-containing peptides relies on their ability to competitively occupy the OTR without inducing the conformational change necessary to recruit Gq/11 proteins. By blocking native oxytocin from binding, the Atc-peptide halts the downstream Phospholipase C (PLC) cascade, preventing the generation of Inositol trisphosphate ( ) and the subsequent release of intracellular calcium ( ) required for myometrial contraction.
Mechanism of Atc-peptide competitive inhibition on the oxytocin receptor signaling pathway.
Conclusion
The strategic incorporation of S-Atc into position 2 of oxytocin analogs yields a highly selective OTR antagonist by drastically reducing V1 receptor affinity. When validated through the rigorously controlled, estrogen-primed guinea-pig uterus model, Atc-peptides demonstrate classic competitive antagonism characterized by parallel rightward shifts in dose-response curves. This combination of rational, conformationally constrained peptide design and robust ex vivo validation provides a highly reliable pipeline for developing next-generation tocolytic therapeutics.
References
-
Tóth, G. K., Bakos, K., Penke, B., Pávó, I., Varga, C., & Fülöp, F. (1999). Synthesis of Oxytocin Antagonists Containing Conformationally Constrained Amino Acids in Position 2. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Havass, J., Bakos, K., Márki, A., Gáspár, R., Gera, L., Stewart, J. M., Fülöp, F., Tóth, G. K., Zupkó, I., & Falkay, G. (2002). Noncompetitive nature of oxytocin antagonists with general structure Mpa(1)Xxx(2)Sar(7)Arg(8). Peptides. URL:[Link]
Sources
A Comprehensive Guide to the Safe Disposal of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure compliance and minimize risk.
Foundational Principles of Laboratory Waste Management
The disposal of any chemical, including 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, is governed by stringent regulations to protect both laboratory personnel and the environment. In the United States, the primary regulatory frameworks are established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[1][2] This plan must outline procedures for the safe use, storage, and disposal of hazardous chemicals. A core component of the CHP is providing laboratory personnel with information and training on the hazards of the chemicals they work with.[2][3]
The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle-to-grave".[4] This means that the generator of the waste is responsible for its safe handling and disposal.[4] Facilities that generate hazardous waste must obtain an EPA Identification Number and follow specific procedures for waste accumulation, labeling, and disposal through licensed facilities.[4][5]
Hazard Assessment of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Structural Analogs and Potential Hazards:
-
1,2,3,4-Tetrahydronaphthalene: This parent structure is a combustible liquid that can cause skin and serious eye irritation.[6] It may also form explosive peroxides upon storage, especially if it has been exposed to air.[6]
-
2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride: This related compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled. It is also a skin and eye irritant and may cause drowsiness or dizziness.[7]
-
Carboxylic Acid and Amino Functional Groups: The presence of a carboxylic acid group suggests acidic properties, while the amino group imparts basic characteristics. The overall pH and reactivity will depend on the specific pKa values of these functional groups.
Based on this analysis, it is prudent to handle 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as a hazardous substance with the following potential characteristics:
| Potential Hazard | Rationale based on Structural Analogs |
| Acute Toxicity | Potential for harm if ingested, inhaled, or absorbed through the skin.[7] |
| Skin and Eye Irritant | Likely to cause irritation upon contact.[6][7] |
| Reactivity | Potential for incompatibility with strong oxidizing agents, acids, or bases. |
| Environmental Hazard | May be toxic to aquatic life with long-lasting effects.[6] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid for disposal, it is imperative to utilize appropriate personal protective equipment and engineering controls.
Recommended PPE:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Engineering Controls:
-
Fume Hood: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure the laboratory has adequate ventilation.
Step-by-Step Disposal Procedures
The following procedures provide a clear, actionable plan for the safe disposal of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9]
-
Designate a Waste Container: Obtain a chemically compatible container for the collection of solid 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid waste. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[10][11]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid".[11][12] Do not use abbreviations or chemical formulas.[11][12] The label should also indicate the start date of waste accumulation.
-
Segregate from Incompatibles: Store the waste container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] A designated Satellite Accumulation Area (SAA) within the laboratory is the appropriate storage location.[8][13]
Disposal of Contaminated Materials
Any materials that come into contact with 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid must also be disposed of as hazardous waste.
-
Sharps: Contaminated needles, syringes, or other sharps should be placed in a designated sharps container.
-
Labware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[10] After rinsing, the glassware can be disposed of in the regular trash.[10]
-
Personal Protective Equipment: Contaminated gloves, disposable lab coats, and other PPE should be placed in the designated solid hazardous waste container.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the institution's Environmental Health & Safety (EH&S) department.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill by using absorbent materials such as sand, earth, or vermiculite.[14] Do not use combustible materials like paper towels to absorb a flammable substance.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.[14][15]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Final Disposal
-
Arrange for Pickup: Once the waste container is full, or if it has been in the SAA for close to one year, contact your institution's EH&S department to arrange for a hazardous waste pickup.[8]
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.[5]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. lighthouselabservices.com [lighthouselabservices.com]
- 4. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. nextsds.com [nextsds.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. mcneese.edu [mcneese.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. echemi.com [echemi.com]
Personal protective equipment for handling 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Operational Safety and Handling Guide: 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
As drug development increasingly relies on conformationally constrained peptides to enhance receptor selectivity and metabolic stability, unnatural amino acids like 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) have become critical building blocks. Notably used in the synthesis of highly selective oxytocin antagonists[1], this bicyclic compound presents unique handling challenges. Because it is typically utilized in Solid-Phase Peptide Synthesis (SPPS), its safety profile must be evaluated not just as an isolated powder, but within the context of the reactive, solvent-heavy workflows required for peptide coupling[2].
As your trusted partner in laboratory safety and chemical handling, we have designed this procedural guide to synthesize technical accuracy with field-proven operational insights.
Hazard Assessment & Physicochemical Data
Before designing a safety protocol, we must understand the physical realities of the compound. As a fine crystalline powder, it poses an immediate aerosolization risk, and its functional groups present specific irritation hazards.
Table 1: Quantitative Hazard Data and Operational Implications
| Property / Hazard Class | Value / GHS Classification | Operational Causality & Implication |
|---|---|---|
| Molecular Weight | ~191.23 g/mol | Fine particulate nature requires strict static-control during weighing. |
| Skin Irritation | Category 2 (H315) | Direct contact causes erythema; necessitates a chemical-resistant barrier[3]. |
| Eye Irritation | Category 2A (H319) | Micro-abrasions and chemical burns; mandates sealed eye protection[3]. |
| Respiratory | Category 3 (H335) | Mucous membrane irritant; strict engineering controls (fume hood) required[3]. |
| Solubility | DMF, DCM, DMSO | Solvents act as transdermal carriers, requiring specific glove materials. |
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, PPE cannot be treated as a generic checklist. Each layer of protection serves a specific, mechanistic purpose:
-
Hand Protection (Double Gloving): Wear an inner layer of standard nitrile and an outer layer of heavy-duty nitrile or butyl rubber. Causality: While the powder itself cannot easily penetrate the skin, SPPS requires dissolving the compound in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[4]. DMF is a powerful transdermal carrier that rapidly permeates thin latex or low-grade nitrile, dragging dissolved amino acids directly into the bloodstream.
-
Eye/Face Protection: ANSI Z87.1-certified chemical splash goggles. Causality: Standard safety glasses leave the orbital bone exposed to solvent splashes during the pressurized activation steps of peptide synthesis.
-
Respiratory & Engineering Controls: All handling must occur within a certified chemical fume hood maintaining a face velocity of 80–120 feet per minute (fpm). Causality: The aerodynamic diameter of the powder allows it to remain suspended in ambient air, presenting a severe inhalation hazard (H335) if handled on an open bench[3].
Operational Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following step-by-step methodology outlines the safe incorporation of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid into a peptide chain.
Step 1: Static-Controlled Weighing
-
Procedure: Place an anti-static ionizer next to the analytical balance inside the fume hood. Weigh the required molar equivalent of the amino acid.
-
Causality: Unnatural amino acids are highly prone to static charge buildup. Discharging the environment prevents the powder from aerosolizing or clinging to the spatula, ensuring both operator safety and stoichiometric accuracy.
Step 2: Dissolution and Activation
-
Procedure: Transfer the powder to a sealed glass vial. Inject DMF to achieve a 0.2 M to 0.5 M concentration. Add coupling reagents (e.g., HATU and DIPEA).
-
Causality: The constrained tetrahydronaphthalene ring increases the compound's hydrophobicity. DMF provides the necessary dielectric constant to fully solvate the zwitterionic backbone, preventing aggregate formation that would stall the coupling reaction.
Step 3: Resin Coupling
-
Procedure: Transfer the activated solution to the SPPS reaction vessel containing the deprotected peptide resin. Agitate for 1 to 2 hours at room temperature.
Step 4: Self-Validating Quality Control (The Kaiser Test) To ensure the protocol's integrity, every coupling step must be a self-validating system[5].
-
Procedure: Extract a micro-aliquot of the resin, wash with DCM, and add drops of ninhydrin, phenol, and potassium cyanide solutions. Heat at 100°C for 3 minutes.
-
Causality & Validation: Ninhydrin reacts with uncoupled primary amines to form Ruhemann's purple. If the resin turns blue, the coupling of the bulky unnatural amino acid was incomplete, dictating a mandatory double-coupling cycle. If the resin remains yellow, the reaction is validated as successful, and the operator can safely proceed to the next deprotection step.
Workflow Visualization
Workflow for handling unnatural amino acids in SPPS, from weighing to waste segregation.
Spill Management and Disposal Plans
Because SPPS generates complex, multi-component waste streams, disposal must be rigorously segregated to prevent exothermic reactions or toxic gas release[2].
Solid Powder Spill Protocol:
-
Do not sweep dry powder, as this exacerbates the inhalation hazard.
-
Cover the spill with absorbent paper towels.
-
Dampen the towels with a compatible solvent (e.g., a 10% isopropanol/water mixture) to dissolve and trap the powder.
-
Wipe inward from the edges to prevent spreading, and place all materials in a hazardous solid waste container.
Liquid Waste Segregation Plan:
-
Halogenated Waste: All DCM washes containing unreacted 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid must be routed to a dedicated halogenated organic waste carboy.
-
Non-Halogenated Waste: DMF and piperidine washes go to a separate non-halogenated container. Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and environmental toxicity.
-
TFA Neutralization: The final cleavage of the peptide from the resin utilizes Trifluoroacetic acid (TFA). This highly corrosive effluent must be slowly neutralized with saturated sodium bicarbonate over an ice bath before final disposal to prevent violent exothermic boiling[2].
References
- Source: nih.
- Title: Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?
- Source: acs.
- Source: labscoop.
Sources
- 1. Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid, 5G | Labscoop [labscoop.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
